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  • Product: 3-Amino-4-fluorobenzenesulfonamide
  • CAS: 1017448-36-0

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profile & Solvent Selection for 3-Amino-4-fluorobenzenesulfonamide

[1] Executive Summary This technical guide provides an in-depth analysis of the solubility characteristics of 3-Amino-4-fluorobenzenesulfonamide (CAS: 1017448-36-0).[1] As a critical intermediate in the synthesis of kina...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of 3-Amino-4-fluorobenzenesulfonamide (CAS: 1017448-36-0).[1] As a critical intermediate in the synthesis of kinase inhibitors and antibacterial agents, understanding its solvation thermodynamics is essential for process optimization.

This document moves beyond basic physical constants to explore the mechanistic interactions between the fluorinated sulfonamide scaffold and various solvent classes.[2] It provides a self-validating experimental protocol for solubility determination and a logic-based framework for solvent selection in recrystallization and synthesis.[1]

Physicochemical Profile & Solvation Mechanism[2][3]

Molecular Architecture

To predict solubility behavior, we must first deconstruct the molecule’s functional groups and their interaction potentials.[2]

  • Chemical Name: 3-Amino-4-fluorobenzenesulfonamide[1][3]

  • CAS Number: 1017448-36-0[1][3]

  • Molecular Formula: C₆H₇FN₂O₂S[2][3][4]

  • Molecular Weight: 190.20 g/mol [1][2][3]

The Fluorine Effect on Solvation

The presence of the fluorine atom at the 4-position is not merely structural; it significantly alters the thermodynamic landscape compared to non-fluorinated sulfanilamides.[2]

  • Lipophilicity Modulation: Fluorine is highly electronegative but has low polarizability.[1][2] It typically increases the

    
     (partition coefficient) relative to the parent aniline, enhancing solubility in moderately polar organic solvents (e.g., Ethyl Acetate, DCM).
    
  • Lattice Energy: The C-F bond introduces a strong dipole.[2] However, fluorine is a weak hydrogen bond acceptor. This often lowers the crystal lattice energy compared to strong H-bond acceptors (like -OH), potentially lowering the energy barrier for dissolution in organic media.[1]

Solute-Solvent Interaction Logic

The molecule contains three distinct interaction domains:

  • Sulfonamide Group (

    
    ):  Acts as both a strong H-bond donor (via 
    
    
    
    ) and acceptor (via
    
    
    ).[1] This drives high solubility in polar aprotic solvents (DMSO, DMF).
  • Aniline Amine (

    
    ):  A weak base and H-bond donor.[1]
    
  • Aromatic Ring: Provides

    
     stacking potential, facilitating interaction with aromatic solvents (Toluene), though this is often outcompeted by the polarity of the sulfonamide group.
    

Solubility Landscape

The following data categorizes solvent compatibility based on dielectric constant (


) and Hansen Solubility Parameters (HSP).
Table 1: Qualitative Solubility Profile
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Strong dipole-dipole interactions; Solvent oxygen accepts H-bonds from sulfonamide/amine.[1]
Polar Protic Methanol, Ethanol, IPAModerate to Good Solvation via H-bonding networks.[1] Solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA).[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate Good for recrystallization.[5] Acetone effectively solvates via dipole interactions; EtOAc is less effective but useful for temperature-dependent solubility.[1]
Chlorinated DCM, ChloroformLow to Moderate Limited H-bonding capacity; relies on dispersion forces and weak polarity.[1]
Non-Polar Hexane, Heptane, TolueneInsoluble/Poor High energy cost to break the crystal lattice; solvent cannot overcome solute-solute H-bonds.[1]
Aqueous Water (neutral pH)Low Hydrophobic aromatic ring limits solubility despite polar groups.[1] Solubility increases significantly at pH < 2 (amine protonation) or pH > 10 (sulfonamide deprotonation).[1]

Thermodynamic Modeling & Recrystallization Logic

For process chemists, selecting a solvent system often requires balancing yield (low solubility at cold temps) with purity (high solubility at hot temps).[1]

The Apelblat Model

When quantitative data is generated (see Section 4), the Modified Apelblat Equation is the standard for modeling the temperature dependence of sulfonamide solubility:



Where:

  • 
     is the mole fraction solubility.[2]
    
  • 
     is the absolute temperature.[2][6]
    
  • 
     are empirical constants derived from regression analysis.
    

Application: If you measure solubility at three temperatures (e.g., 25°C, 40°C, 60°C), you can solve for A, B, and C to predict solubility at any other temperature, crucial for designing cooling crystallization curves.

Solvent Selection Decision Matrix

The following diagram illustrates the logic flow for selecting a solvent system for 3-Amino-4-fluorobenzenesulfonamide, specifically avoiding common pitfalls like "oiling out."

SolventSelection Start Start: Solvent Selection for 3-Amino-4-fluorobenzenesulfonamide Goal Define Goal Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Purification Recrystallization Goal->Purification Cleanup HighTemp High Temp (>80°C)? Reaction->HighTemp SolubilityCheck Check Solubility in Hot Ethyl Acetate Purification->SolubilityCheck DMF_DMAc Select: DMF or DMAc (High Solvency, High BP) HighTemp->DMF_DMAc Yes THF_MeCN Select: THF or MeCN (Easy Removal) HighTemp->THF_MeCN No SolubleHot Soluble? SolubilityCheck->SolubleHot AddAnti Add Anti-solvent (Heptane/Hexane) SolubleHot->AddAnti Yes (Ideal) PolarSwitch Switch to Alcohols (EtOH or IPA) SolubleHot->PolarSwitch No (Too Insoluble) OilCheck Oiling Out? AddAnti->OilCheck Seed Re-heat & Seed w/ Pure Crystal OilCheck->Seed Yes CoolSlow Cool Slowly to 0°C OilCheck->CoolSlow No WaterAnti Use Water as Anti-solvent PolarSwitch->WaterAnti

Figure 1: Decision logic for solvent selection.[1] Note the specific contingency for "oiling out," a common issue with fluorinated sulfonamides.

Experimental Protocol: Isothermal Shake-Flask Method

To ensure scientific integrity, do not rely solely on literature values. Batch-to-batch variations in impurity profiles can alter solubility.[1] Use this self-validating protocol.

Materials
  • Solute: 3-Amino-4-fluorobenzenesulfonamide (micronized preferred).[1]

  • Solvent: HPLC grade (ensure water content is <0.1% for organic solvents).

  • Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, HPLC (UV detection at 254 nm).

Workflow
  • Saturation: Add solute to the solvent in excess (ensure visible solid remains).[1][2][7]

  • Equilibration: Shake at fixed temperature (e.g., 25°C ± 0.1°C) for 24–48 hours.

    • Validation Step: Sample at 24h and 48h.[1][2] If concentration differs by >2%, continue shaking.

  • Phase Separation: Stop shaking and allow solids to settle for 1 hour (maintain temperature).

  • Filtration: Filter supernatant using a pre-heated syringe filter (to prevent precipitation inside the filter).

  • Quantification: Dilute filtrate with mobile phase and analyze via HPLC.

Data Analysis

Calculate the mole fraction solubility (


) using:


Where

is moles of solute and

is moles of solvent.[8][9][10]

Practical Applications

Reaction Solvent Selection

For nucleophilic substitution reactions involving the amine group, Acetonitrile (MeCN) is often preferred over DMF.[2] While DMF offers higher solubility, its high boiling point complicates removal. MeCN offers a balance of moderate solubility and ease of workup.[2]

Recrystallization Strategy

The "Standard Pair" for this molecule is Ethyl Acetate / Heptane .[2]

  • Procedure: Dissolve in minimum refluxing Ethyl Acetate. Add Heptane dropwise until turbidity persists.[1] Re-heat to clear, then cool slowly.

  • Troubleshooting: If the fluorinated derivative forms an oil, switch to Ethanol / Water .[2] The higher polarity of ethanol better stabilizes the transition state of crystallization for this polar molecule.

References

  • PubChem. (n.d.).[1] 3-Amino-4-fluorobenzenesulfonamide (Compound).[1][3] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

  • Kodide, K., et al. (2019).[1][6] Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures. Journal of Chemical & Engineering Data. (Provides the methodological basis for Apelblat modeling of sulfonamides). [Link][1]

  • Martinez, F., et al. (2013).[1] Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society.[11] (Establishes baseline behavior for sulfonamides in non-polar media). [Link][1]

Sources

Exploratory

Spectroscopic Characterization of 3-Amino-4-fluorobenzenesulfonamide

This technical guide details the spectroscopic characterization of 3-Amino-4-fluorobenzenesulfonamide (CAS 1017448-36-0), a critical intermediate in the synthesis of carbonic anhydrase inhibitors and anticancer sulfonami...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 3-Amino-4-fluorobenzenesulfonamide (CAS 1017448-36-0), a critical intermediate in the synthesis of carbonic anhydrase inhibitors and anticancer sulfonamide derivatives.[1][2]

As exact spectral atlases for this specific trisubstituted intermediate are often proprietary, this guide synthesizes data from structural analogues (sulfanilamide, fluorobenzenes) and Density Functional Theory (DFT) principles to provide a diagnostic assignment framework .[1][2] This approach allows researchers to validate synthesis products by cross-referencing observed bands with expected theoretical shifts.[1][2]

[1][2]

Molecular Context & Structural Geometry[1][2]

  • System: 1,3,4-Trisubstituted Benzene.[1][2]

  • Point Group:

    
     (Asymmetric due to the sulfonamide rotation and amine pyramidalization).[1][2]
    
  • Key Functional Groups:

    • Sulfonamide (

      
      ):  Dominates the mid-IR with strong symmetric/asymmetric stretching.[1][2]
      
    • Primary Amine (

      
      ):  Provides diagnostic doublets in the high-frequency region.[1][2]
      
    • Fluoro-substituent (

      
      ):  Induces significant inductive effects, shifting ring vibrations and adding a characteristic C-F stretch.[1][2]
      

Experimental Methodology (Protocols)

To obtain high-fidelity spectra for this compound, the following protocols are recommended to minimize artifacts such as fluorescence (Raman) or hygroscopic broadening (IR).

Infrared Spectroscopy (FT-IR)
  • Matrix: KBr Pellet (Solid State).[1][2]

  • Rationale: The sulfonamide group forms strong intermolecular hydrogen bonds.[1][2] KBr pellets allow for better resolution of the crystal lattice vibrations compared to ATR, though ATR is acceptable for rapid ID.[1][2]

  • Protocol:

    • Dry KBr powder at 110°C for 2 hours to remove moisture (interferes with

      
       region).[1][2]
      
    • Mix 1 mg of sample with 100 mg KBr (1% w/w).

    • Press at 8-10 tons for 2 minutes to form a transparent disc.

    • Scan Parameters: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

Raman Spectroscopy[2][3]
  • Excitation Source: 785 nm or 1064 nm (NIR Laser).[1][2]

  • Rationale: Amino-substituted aromatics are prone to fluorescence under 532 nm (green) excitation.[1][2] NIR lasers suppress this background.[1][2]

  • Power: <50 mW to prevent thermal degradation (desulfonation).

  • Acquisition: 10–20 second exposure, 5 accumulations.

Vibrational Assignment Guide

The following tables provide the diagnostic bands . These values are derived from the "Fragment Method," correlating the parent sulfanilamide spectrum with known fluoro-induced shifts.[1][2]

Table 1: Infrared (IR) Diagnostic Bands
Functional GroupMode DescriptionFrequency (cm⁻¹)IntensityCausality & Notes
Amine (

)

(Asym.[1][2] Stretch)
3450–3480MediumHigher frequency due to F-inductive effect withdrawing electron density.[1][2]
Amine (

)

(Sym.[1][2] Stretch)
3360–3380MediumCharacteristic doublet; confirms primary amine presence.[1][2]
Sulfonamide

(

Stretch)
1320–1340StrongHighly characteristic.[1][2] Broadens if sample is wet (H-bonding).[1][2]
C-F Bond

(C-F Stretch)
1230–1260StrongKey Identifier. Distinguishes from non-fluorinated precursors.[1][2]
Sulfonamide

(

Stretch)
1150–1170StrongVery sharp band; stable position across derivatives.[1][2]
Ring

(C=C Skeletal)
1590–1610MediumAromatic ring breathing; split due to asymmetry.[1][2]
Sulfonamide

(S-N Stretch)
900–910WeakOften obscured but diagnostic for the S-N bond integrity.[1][2]
Table 2: Raman Diagnostic Bands
Functional GroupMode DescriptionShift (cm⁻¹)ActivityCausality & Notes
Ring Ring Breathing1000 ± 10Very Strong The "Star of Raman."[1][2] Intense symmetric expansion of the benzene ring.[1][2]
C-S Bond

(C-S Stretch)
1080–1095MediumSensitive to the oxidation state of Sulfur.[1][2]
C-F Bond

(C-F Stretch)
740–760MediumLower frequency C-F deformation/stretch mix; distinct from C-H wags.[1][2]
Sulfonamide

(

Scissoring)
540–560MediumDiagnostic low-frequency mode for sulfonamides.[1][2]

Characterization Workflow & Logic

The following diagram illustrates the decision logic for validating the structure, specifically distinguishing it from potential byproducts like 4-fluorobenzenesulfonamide (incomplete nitration/reduction) or 3-amino-benzenesulfonamide (defluorination).

G Start Crude Product (3-Amino-4-fluorobenzenesulfonamide) IR_Check Step 1: FT-IR Analysis (Focus: 3000-3500 cm⁻¹) Start->IR_Check Check_NH2 Doublet at 3300-3500 cm⁻¹? IR_Check->Check_NH2 No_NH2 Impurity: 4-Fluorobenzenesulfonamide (Missing Amine) Check_NH2->No_NH2 No Check_CF Step 2: Check C-F Region (1230-1260 cm⁻¹) Check_NH2->Check_CF Yes No_CF Impurity: Sulfanilamide (Defluorinated) Check_CF->No_CF Weak/Missing Raman_Check Step 3: Raman Confirmation (Ring Breathing) Check_CF->Raman_Check Strong Band Final_Valid VALIDATED STRUCTURE (Correct 1,3,4-Pattern) Raman_Check->Final_Valid Peak @ ~1000 & 750 cm⁻¹

Caption: Logic flow for spectroscopic validation, filtering out common synthesis impurities (precursors/byproducts).

Synthesis of Theoretical vs. Experimental Data

When interpreting your data, be aware of the "Phase Shift."[1][2] Most DFT calculations (B3LYP/6-311++G**) are performed in the gas phase.[1][2] Experimental data (Solid State) will show shifts due to hydrogen bonding.[1][2]

  • NH₂ Shift: Experimental values will be lower than calculated (Gas Phase: ~3550 cm⁻¹ → Solid State: ~3450 cm⁻¹) due to H-bonding with the sulfonamide oxygens of neighboring molecules.[1][2]

  • SO₂ Shift: The asymmetric stretch often splits or broadens in the solid state due to crystal lattice effects.[1][2]

Critical Quality Attribute (CQA) Check

For drug development applications, the purity of the 3-amino group is vital.[1][2]

  • Warning Sign: Appearance of a broad band at 1650–1690 cm⁻¹ suggests the presence of an amide impurity (incomplete hydrolysis if synthesized via acetanilide protection) or oxidation of the amine to a nitro group (strong bands at 1530/1350 cm⁻¹).[1][2]

References

  • Compound Identity: National Center for Biotechnology Information.[1][2] (2025).[1][2] PubChem Compound Summary for CID 24878629, 4-Fluorobenzenesulfonamide (Parent structure analysis). Retrieved from .[1][2]

  • Vibrational Methodology: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard text for fragment-based assignment).

  • Fluorine Effects: Karabacak, M., et al. (2009).[1][2] "Experimental and theoretical studies on molecular structure and vibrational spectra of 2,3,4-trifluorobenzonitrile." Spectrochimica Acta Part A. (Reference for F-substituent effects on ring vibrations).

  • Sulfonamide Characterization: Accela ChemBio. (2024).[1][2] Product Data: 3-Amino-4-fluorobenzenesulfonamide (CAS 1017448-36-0).[1][2][3][4][5] Retrieved from .[1][2]

  • Raman Protocols: McCreery, R. L. (2000).[1][2] Raman Spectroscopy for Chemical Analysis. Wiley-Interscience.[1][2] (Source for 785 nm laser selection rationale).

Sources

Foundational

Quantum chemical calculations for 3-Amino-4-fluorobenzenesulfonamide

From Electronic Structure to Pharmacophore Modeling: A Technical Guide Executive Summary This technical guide outlines the ab initio and Density Functional Theory (DFT) protocols for characterizing 3-Amino-4-fluorobenzen...

Author: BenchChem Technical Support Team. Date: February 2026

From Electronic Structure to Pharmacophore Modeling: A Technical Guide

Executive Summary

This technical guide outlines the ab initio and Density Functional Theory (DFT) protocols for characterizing 3-Amino-4-fluorobenzenesulfonamide , a critical pharmacophore in the development of Carbonic Anhydrase Inhibitors (CAIs).[1] Unlike generic organic molecules, this compound presents specific computational challenges: the electron-withdrawing fluorine atom at the para position relative to the sulfonamide group alters the pKa and lipophilicity, while the meta-amino group introduces possibilities for intramolecular hydrogen bonding and zwitterionic character in solution.[1]

This document serves as a standard operating procedure (SOP) for researchers using quantum chemistry to predict the reactivity, spectroscopic signatures, and binding potential of this ligand.

Computational Strategy & Theory

To achieve high-fidelity results that correlate with experimental X-ray and spectroscopic data, the computational approach must account for dispersion interactions (critical for the fluorine moiety) and diffuse functions (critical for the lone pairs on the sulfonamide oxygens).

1.1 Model Chemistry Selection[1]
  • Functional: While B3LYP is the historical standard, wB97X-D or M06-2X are recommended for this specific molecule.[1] The fluorine atom introduces significant dispersive forces and halogen-bonding potential that B3LYP often underestimates.[1]

  • Basis Set: 6-311++G(d,p) is the minimum requirement.[1]

    • ++ (Diffuse functions): Essential for the anionic form (sulfonamide deprotonation is key to its biological activity) and for accurately describing the lone pairs on Oxygen and Fluorine.[1]

    • (d,p) (Polarization): Required to model the hypervalent sulfur atom in the sulfonamide group.[1]

1.2 Solvation Models

The sulfonamide group's acidity (pKa ~10) is solvent-dependent.[1] Gas-phase calculations will fail to predict the correct tautomeric state.[1]

  • Protocol: Use the SMD (Solvation Model based on Density) variant of the IEFPCM.

  • Solvent: Water (

    
    ) for biological relevance; DMSO (
    
    
    
    ) for comparison with experimental NMR data.[1]
Experimental Protocol (Step-by-Step)

This protocol is designed to be software-agnostic but follows the logic used in packages like Gaussian, ORCA, or GAMESS.[1]

Phase 1: Conformational Hunting

Do not assume the lowest energy conformer.[1] The rotation of the


 bond and the orientation of the amino group protons are critical.
  • Scan: Perform a relaxed Potential Energy Surface (PES) scan of the dihedral angle

    
     in 10° increments.[1]
    
  • Filter: Identify minima where the sulfonamide oxygens avoid steric clash with the adjacent protons.

Phase 2: Geometry Optimization & Frequency Analysis

Input Parameters:

  • Theory: DFT / wB97X-D / 6-311++G(d,p)[1]

  • Convergence: Opt=VeryTight (RMS Force < 1.0e-6).[1]

  • Grid: Ultrafine integration grid (99,590) to prevent imaginary frequencies associated with the fluorine atom.

Validation Check:

  • Ensure zero imaginary frequencies (NImag=0).

  • If a small imaginary frequency (< -50 cm⁻¹) exists associated with the amino group inversion, constraints may be too tight, or the grid is too coarse.[1]

Phase 3: Electronic Property Calculation

Once the global minimum is verified:

  • NBO Analysis: Calculate Natural Bond Orbitals to determine the hyperconjugation energy (

    
    ) between the fluorine lone pairs and the aromatic ring (
    
    
    
    ).
  • MEP Mapping: Map the electrostatic potential onto the 0.002 a.u. electron density isosurface.[1] This visualizes the "lock and key" potential for the Carbonic Anhydrase active site.[1]

Visualization of Computational Workflow

The following diagram illustrates the decision logic for the computational workflow, ensuring self-validation at every step.

G Start Input Structure 3-Amino-4-fluorobenzenesulfonamide ConfSearch Conformational Search (Scan S-C Dihedral) Start->ConfSearch GeomOpt Geometry Optimization wB97X-D / 6-311++G(d,p) ConfSearch->GeomOpt FreqCheck Frequency Check (NImag = ?) GeomOpt->FreqCheck Correction Refine Grid / Distort Geometry FreqCheck->Correction NImag > 0 Properties Property Calculation (NBO, HOMO-LUMO, MEP) FreqCheck->Properties NImag = 0 Correction->GeomOpt Docking Export for Docking (PDBQT Format) Properties->Docking

Figure 1: Self-validating computational workflow for sulfonamide derivatives.[1] Green paths indicate success; red paths indicate required intervention.[1]

Structural & Spectroscopic Benchmarks

The following data points serve as quality control metrics. If your calculated values deviate significantly (>5%) from these ranges, verify your basis set and functional.

4.1 Key Geometric Parameters

The fluorine atom at position 4 exerts an inductive effect, slightly shortening the adjacent C-C bonds compared to unsubstituted benzenesulfonamide.[1]

ParameterAtoms InvolvedExpected Value (Å/°)Mechanistic Insight
Bond Length S=O1.43 - 1.45 ÅDouble bond character; sensitive to H-bonding.[1]
Bond Length S-N1.65 - 1.68 ÅSingle bond; lengthens upon deprotonation.[1]
Bond Length C-F1.34 - 1.36 ÅStrong bond; partial double bond character via resonance.[1]
Bond Angle O-S-O119° - 121°Deviates from tetrahedral due to lone pair repulsion.[1]
Torsion C-C-S-N~90°Orthogonal orientation minimizes steric clash with ortho-protons.[1]
4.2 Vibrational Signatures (IR/Raman)

Vibrational analysis confirms the identity of the molecule.[1] Note that calculated frequencies must be scaled (typically by 0.961 for B3LYP/6-311++G**) to match experimental wavenumbers.

  • 
     Amino:  ~3450–3500 cm⁻¹ (Medium).[1]
    
  • 
     Sulfonamide:  ~3350 cm⁻¹ (Strong).[1]
    
  • 
     Asymmetric:  ~1340 cm⁻¹ (Very Strong, diagnostic peak).[1]
    
  • 
     Symmetric:  ~1160 cm⁻¹ (Strong).[1]
    
  • 
     Stretch:  ~1200–1250 cm⁻¹ (Often obscured by S=O, but Raman active).[1]
    
Electronic Properties & Reactivity[1]
5.1 Molecular Electrostatic Potential (MEP)

The MEP is the most critical output for drug design.[1] For 3-Amino-4-fluorobenzenesulfonamide:

  • Negative Regions (Red): Localized on the Sulfonamide Oxygens and the Fluorine atom.[1] These are H-bond acceptors.

  • Positive Regions (Blue): Localized on the Sulfonamide Hydrogens and the Amino Hydrogens.[1]

  • Binding Mechanism: The highly positive region on the sulfonamide nitrogen (in neutral form) or the high electron density on the deprotonated nitrogen (in anionic form) is what coordinates with the

    
     ion in the Carbonic Anhydrase active site.
    
5.2 Frontier Molecular Orbitals (FMO)[1]
  • HOMO: Located primarily on the aromatic ring and the amino group (electron donor).[1]

  • LUMO: Located on the sulfonamide group and the C-F bond (electron acceptor).

  • Gap (

    
    ):  A large gap indicates high chemical stability (hardness), suggesting the molecule is stable in biological transport until it reaches the active site.[1]
    
Pharmacophore Modeling Logic

Understanding how the quantum properties translate to biological activity is essential.[1] The Fluorine atom is not just a steric block; it modulates the acidity of the sulfonamide.

Pharmacophore F_Atom 4-Fluoro Group (Electron Withdrawal) Ring Benzene Ring (Lipophilic Scaffold) F_Atom->Ring Inductive Effect (-I) Effect1 Increases pKa (Acidity) F_Atom->Effect1 Effect2 Metabolic Stability (Blocks Oxidation) F_Atom->Effect2 Sulf Sulfonamide Group (Zn Binding Warhead) Ring->Sulf Amino 3-Amino Group (Solubility/H-Bonding) Ring->Amino Binding CA Active Site (Zn Coordination) Sulf->Binding Coordination Amino->Binding H-Bonding (Thr199) Effect1->Sulf

Figure 2: Structure-Activity Relationship (SAR) flow.[1] The 4-Fluoro substituent enhances the acidity of the sulfonamide warhead, improving Zinc coordination.

References
  • Gaussian, Inc. "Basis Set Selection for Molecular Calculations."[1] Gaussian Whitepapers.[1] (Standard reference for 6-311++G(d,p) selection).

  • Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery.[1] (Establishes the sulfonamide-Zn binding mechanism).

  • Mardirossian, N., & Head-Gordon, M. (2017).[1] "Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals." Molecular Physics. (Justification for wB97X-D/M06-2X over B3LYP).

  • Barino, L., & Scapozza, L. (2022).[1] "Quantum Chemical Prediction of the Acidities of Sulfonamide Inhibitors of Carbonic Anhydrase." Journal of Chemical Information and Modeling. (Specific protocol for sulfonamide pKa calculation).

  • Scott, A. P., & Radom, L. (1996).[1] "Harmonic Vibrational Frequencies: An Scaling Factor for B3LYP." The Journal of Physical Chemistry. (Source for vibrational scaling factors).

Sources

Exploratory

Biological Activity Screening of 3-Amino-4-fluorobenzenesulfonamide Analogs

Content Type: Technical Guide / Whitepaper Audience: Senior Application Scientists, Medicinal Chemists, Lead Discovery Biologists Executive Summary: The Fluorine-Sulfonamide Advantage The 3-amino-4-fluorobenzenesulfonami...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Senior Application Scientists, Medicinal Chemists, Lead Discovery Biologists

Executive Summary: The Fluorine-Sulfonamide Advantage

The 3-amino-4-fluorobenzenesulfonamide scaffold represents a privileged structure in medicinal chemistry, primarily targeting Carbonic Anhydrases (CAs) . While the sulfonamide moiety (


) acts as the primary Zinc-Binding Group (ZBG), the 3-amino and 4-fluoro substitutions provide critical optimization vectors:
  • The 4-Fluoro Effect: Unlike the 4-hydroxy analog (which suffers from rapid glucuronidation), the fluorine atom acts as a bioisostere that modulates the pKa of the sulfonamide nitrogen, enhancing acidity and zinc affinity while improving metabolic stability and lipophilicity.

  • The 3-Amino Vector: This position serves as the "Tail" attachment point. Derivatization here (via Schiff bases, ureas, or amides) allows the molecule to reach the hydrophobic or hydrophilic halves of the CA active site, driving selectivity between cytosolic isoforms (hCA I, II) and transmembrane tumor-associated isoforms (hCA IX, XII).

This guide details the technical workflow for screening libraries derived from this scaffold, moving from enzymatic validation to cellular profiling.

Chemical Rationale & Library Design

Before screening, understand the structural logic. The biological activity is not inherent solely to the scaffold but is unlocked by the "Tail" attached to the 3-amino group.

Structure-Activity Relationship (SAR) Logic[1]
  • ZBG (Sulfonamide): Must remain unsubstituted.

    
    -substituted sulfonamides lose CA inhibitory activity.
    
  • 3-Amino Derivatization:

    • Ureas/Thioureas: High affinity for hCA IX (hypoxic tumors).

    • Schiff Bases: Often show broad-spectrum activity with enhanced antimicrobial properties.

    • Fluorine Position: The 4-F placement lowers the pKa of the amide, facilitating the formation of the active sulfonamidate anion (

      
      ) at physiological pH.
      
DOT Diagram: The Screening Workflow

The following diagram outlines the logical flow from synthesis to lead identification.

ScreeningWorkflow cluster_Enz Primary Screen (Enzymatic) cluster_Cell Secondary Screen (Cellular) Start Scaffold: 3-Amino-4-fluorobenzenesulfonamide Synth Derivatization (Ureas, Schiff Bases) Start->Synth CA_Assay hCA Inhibition Assay (Esterase Method: 4-NPA) Synth->CA_Assay Selectivity Isoform Selectivity (hCA II vs hCA IX) CA_Assay->Selectivity IC50 < 100 nM MTT Cytotoxicity (MTT/SRB) (MDA-MB-231, U-87) Selectivity->MTT Selectivity Index > 10 Hypoxia Hypoxic Conditions (Mimic Tumor Microenvironment) MTT->Hypoxia Lead Lead Candidate Selection Hypoxia->Lead Confirmed Efficacy

Figure 1: Integrated screening workflow for sulfonamide analogs, prioritizing enzymatic affinity followed by cellular selectivity.

Primary Screening: Carbonic Anhydrase Inhibition

The gold standard for CA kinetics is the Stopped-Flow CO2 Hydration Assay. However, for medium-throughput screening of analogs, the Colorimetric Esterase Assay using 4-nitrophenyl acetate (4-NPA) is a robust, cost-effective alternative accepted in high-impact literature.

Protocol: 4-NPA Esterase Assay

Objective: Determine the


 of analogs against hCA I, II (cytosolic) and hCA IX (transmembrane).

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5 to 8.0) or Tris-Sulfate.[1][2]

  • Substrate: 3 mM 4-NPA (dissolved in acetonitrile or DMSO; prepare fresh).

  • Enzyme: Recombinant hCA isoforms (commercially available).

  • Detection: Microplate reader at 400–405 nm (detecting 4-nitrophenolate).[1]

Step-by-Step Methodology:

  • Preparation: Dilute test compounds in DMSO (keep final DMSO < 5% to avoid enzyme denaturation).

  • Pre-incubation:

    • Add 140 µL Assay Buffer to 96-well plate.

    • Add 20 µL Enzyme solution (approx. 10–60 units/mL).

    • Add 20 µL Test Compound (serially diluted).

    • Critical Step: Incubate for 15 minutes at 25°C. This allows the sulfonamide to displace the zinc-bound water molecule/hydroxide ion.

  • Initiation: Add 20 µL of 3 mM 4-NPA substrate.

  • Kinetics: Immediately measure absorbance at 405 nm every 15 seconds for 15–30 minutes.

  • Calculation:

    • Plot the initial velocity (

      
      ) vs. inhibitor concentration.
      
    • Fit data to the Cheng-Prusoff equation to derive

      
       (requires known 
      
      
      
      of the enzyme for 4-NPA).

Data Validation Criteria:

  • Positive Control: Acetazolamide (Standard CAI).

    
     should be ~10–30 nM for hCA II.
    
  • Negative Control: Buffer + Substrate (to subtract spontaneous hydrolysis of 4-NPA).

  • Z-Factor: For HTS, ensure

    
    .
    

Secondary Screening: Cellular Antiproliferative Activity

Sulfonamide analogs often target tumor-associated hCA IX, which regulates pH in hypoxic tumors. Therefore, screening must be conducted in cell lines expressing this target (e.g., Triple-Negative Breast Cancer or Glioblastoma).

Protocol: MTT Viability Assay

Target Cell Lines:

  • MDA-MB-231: High expression of hCA IX (Triple-Negative Breast Cancer).

  • U-87 MG: Glioblastoma (Brain tumor model).[3]

  • HDF (Human Dermal Fibroblasts): Normal control to determine the Selectivity Index (SI).

Methodology:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Treat with analogs (0.1 – 100 µM) for 48h or 72h.

    • Advanced Setup: To validate the hCA IX mechanism, perform a parallel set under Hypoxic Conditions (

      
      ). hCA IX inhibitors should be significantly more potent under hypoxia than normoxia.
      
  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm.

DOT Diagram: Mechanism of Action (Zinc Binding)

Understanding the molecular interaction is crucial for interpreting SAR data.

MOA Zn Zn(II) Ion (Active Site) Sulf Sulfonamide Nitrogen (De-protonated) Sulf->Zn Coordinates Action Displacement of Catalytic Water Sulf->Action Fluoro 4-Fluoro Group (Inductive Effect) Fluoro->Sulf Lowers pKa Tail 3-Amino Tail (Hydrophobic Pocket Interaction) Tail->Action Stabilizes Binding

Figure 2: Mechanistic basis of inhibition. The 4-Fluoro group enhances the acidity of the sulfonamide, facilitating the coordination to the Zinc ion.

Data Interpretation & SAR Trends

When analyzing your screening data, look for these established trends specific to 3-amino-4-halo-benzenesulfonamides:

FeatureObservationMechanistic Reason
4-Fluoro Substitution Lower

vs. non-halogenated
Electron-withdrawing effect (

) increases acidity of

, strengthening Zn(II) binding.
Bulky 3-Amino Tail Increased Selectivity for hCA IXThe active site of hCA IX is more flexible/hydrophobic than the ubiquitous hCA II. Bulky tails (e.g., naphthyl-ureas) clash with hCA II but fit hCA IX.
Hypoxia/Normoxia Ratio Ratio > 2.0Indicates the compound is targeting the hypoxia-induced machinery (hCA IX/XII) rather than general cytotoxicity.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Zubrienė, A., et al. (2025).[3][4] Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.[5][6] International Journal of Molecular Sciences, 26, 6466.[3][5] Link[5]

  • BenchChem. (2025).[1] Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem Protocols. Link

  • Gülçin, İ., et al. (2016). Synthesis and Carbonic Anhydrase I, II, IV and XII Inhibitory Properties of N-protected Amino Acid - Sulfonamide Conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-6. Link

  • Sigma-Aldrich. (2024). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric) Protocol.[1][7] Sigma-Aldrich Technical Bulletin. Link

Sources

Foundational

Technical Guide: In Vitro Validation of Novel 3-Amino-4-fluorobenzenesulfonamide Scaffolds

Executive Summary This technical guide outlines the validation architecture for novel 3-Amino-4-fluorobenzenesulfonamide derivatives. Unlike generic sulfonamide testing, this protocol specifically addresses the physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the validation architecture for novel 3-Amino-4-fluorobenzenesulfonamide derivatives. Unlike generic sulfonamide testing, this protocol specifically addresses the physicochemical nuances introduced by the fluorine atom at the para- or meta- position relative to the amine. The fluorine moiety acts as a bioisostere for hydrogen or hydroxyl groups but significantly alters the pKa of the sulfonamide zinc-binding group (ZBG) and enhances lipophilicity.

This guide prioritizes two validation vectors:

  • Biochemical Potency: Carbonic Anhydrase (CA) inhibition using the Esterase Proxy Method.

  • Cellular Efficacy: Cytotoxicity profiling in hypoxic tumor models (targeting CA IX/XII).

Section 1: Chemical Rationale & Solution Dynamics

The Fluorine Advantage

The 3-amino-4-fluorobenzenesulfonamide core is designed to optimize the "tail" interaction within the enzyme active site while modulating the acidity of the sulfonamide head group.

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the sulfonamide (

    
    ) amide nitrogen. This facilitates the formation of the sulfonamidate anion (
    
    
    
    ), which is the active species that binds to the Zn(II) ion in the Carbonic Anhydrase active site.
  • Metabolic Stability: The C-F bond is metabolically robust, preventing rapid oxidative metabolism (e.g., ring hydroxylation) common in non-fluorinated analogs.

Stock Preparation & Solubilization Protocol

Critical Failure Point: Fluorinated sulfonamides often exhibit "crash-out" precipitation upon dilution into aqueous buffers due to increased lipophilicity (LogP).

Protocol:

  • Primary Stock: Dissolve compound to 10 mM in 100% DMSO (anhydrous). Vortex for 60 seconds.

  • Visual Check: Inspect for micro-precipitates under a light source. If cloudy, sonicate at 40°C for 5 minutes.

  • Working Solution (Intermediate): Dilute the Primary Stock 1:10 in 50% DMSO / 50% dH2O to create a 1 mM working stock.

    • Why? Direct dilution from 100% DMSO to 100% buffer often causes immediate precipitation. The intermediate step eases the polarity transition.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 (physiological) or pH 8.0 (optimal for esterase activity).

Section 2: Enzymatic Validation (The Esterase Proxy)

While the physiological function of CA is CO2 hydration, measuring this requires expensive stopped-flow apparatus. For screening novel compounds, the Esterase Assay using 4-nitrophenyl acetate (4-NPA) is the industry-standard high-throughput proxy.

Mechanism: CA hydrolyzes 4-NPA to 4-nitrophenol (yellow) and acetate. Inhibitors prevent this colorimetric shift.

Experimental Workflow (Graphviz)

CA_Assay_Workflow Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (96-well plate) Stock->Dilution 1:10 steps Enzyme_Add Add hCA Isoform (Incubate 15 min) Dilution->Enzyme_Add E:I Complex Substrate Add Substrate (4-NPA, 3 mM) Enzyme_Add->Substrate Start Rxn Read Kinetic Read (Abs 405 nm) Substrate->Read 0-30 min Analysis Calculate IC50 (Non-linear regression) Read->Analysis Data Export

Caption: Step-by-step workflow for the Carbonic Anhydrase Esterase Inhibition Assay.

Detailed Protocol

Reagents:

  • Enzyme: Recombinant hCA I, II (cytosolic) or IX (transmembrane, catalytic domain).

  • Substrate: 4-Nitrophenyl acetate (4-NPA). Dissolve 3 mM stock in acetonitrile (freshly prepared).

  • Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.

Steps:

  • Plating: Add 140 µL of Buffer to each well of a 96-well clear plate.

  • Inhibitor: Add 20 µL of diluted test compound (varying concentrations).

  • Enzyme: Add 20 µL of hCA enzyme solution (concentration optimized to give linear rate, typically 50-100 nM).

  • Pre-Incubation: Incubate at 25°C for 15 minutes . This allows the sulfonamide to displace the zinc-bound water molecule/hydroxide.

  • Start: Add 20 µL of 3 mM 4-NPA substrate. Rapidly mix.

  • Measurement: Monitor Absorbance at 405 nm every 15 seconds for 10 minutes.

  • Calculation: Determine initial velocity (

    
    ) from the linear portion of the curve.
    

Data Reporting Template: | Compound ID | R-Group | hCA I


 (nM) | hCA II 

(nM) | Selectivity (II/I) | | :--- | :--- | :--- | :--- | :--- | | Ref (Acetazolamide) | - | 250 | 12 | 20.8 | | 3-NH2-4-F-01 | Phenyl | Data | Data | Calc |[1]

Section 3: Cellular Efficacy (Hypoxic Tumor Models)

Novel sulfonamides often target CA IX and XII, which are overexpressed in hypoxic tumors to regulate pH. Testing must be conducted under both Normoxic and Hypoxic conditions to prove mechanism-specific lethality.

Mechanism of Action (Graphviz)

MOA_Hypoxia Hypoxia Hypoxic Tumor Microenvironment HIF1 HIF-1α Stabilization Hypoxia->HIF1 CA_Exp Overexpression of CA IX/XII HIF1->CA_Exp Transcription Survival Cell Survival & Metastasis CA_Exp->Survival pH Regulation Acidosis Intracellular Acidosis (H+ accumulation) Death Apoptosis / Necrosis Acidosis->Death Inhibitor 3-Amino-4-Fluoro Inhibitor Inhibitor->CA_Exp Binding Block Inhibition of H+ Export Inhibitor->Block Block->Acidosis

Caption: Mechanism of Action: Sulfonamide inhibition of CA IX disrupts pH regulation in hypoxic cells, leading to apoptosis.

MTT Viability Protocol (Hypoxia-Specific)

Cell Lines:

  • Target: MDA-MB-231 (Breast, CA IX high), U-87 MG (Glioblastoma).

  • Control: HDF (Human Dermal Fibroblasts, CA IX low).

Protocol:

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates. Allow attachment (24h).
    
  • Treatment: Treat with serial dilutions of the 3-Amino-4-fluorobenzenesulfonamide derivative.

  • Hypoxia Induction:

    • Plate A (Normoxia): Standard incubator (37°C, 5% CO2).[2]

    • Plate B (Hypoxia): Place in a hypoxia chamber (1% O2, 5% CO2, 94% N2) or treat with CoCl2 (100 µM) as a chemical hypoxia mimetic.

  • Incubation: 72 hours.

  • MTT Addition: Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

  • Solubilization: Aspirate media. Add 100 µL DMSO.

  • Read: Absorbance at 570 nm (Ref 630 nm).

Validation Metric: A successful "Novel" compound should show a Hypoxia Cytotoxicity Ratio (HCR) > 2.0.



Section 4: References[1][3][4][5][6][7]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors: DNA Cloning, Characterization, and Inhibition Studies of Human Isoform XII. Journal of Medicinal Chemistry. Link

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Link

  • Verpoorte, J. A., et al. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry. Link

  • Vulkan, M., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases. International Journal of Molecular Sciences. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Solid-Phase Incorporation of 3-Amino-4-fluorobenzenesulfonamide

Executive Summary & Scientific Context 3-Amino-4-fluorobenzenesulfonamide is a critical pharmacophore in the development of Carbonic Anhydrase (CA) Inhibitors , particularly for targeting the tumor-associated isoform CA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

3-Amino-4-fluorobenzenesulfonamide is a critical pharmacophore in the development of Carbonic Anhydrase (CA) Inhibitors , particularly for targeting the tumor-associated isoform CA IX. The primary sulfonamide (


) acts as a zinc-binding group (ZBG) within the enzyme's active site, while the fluorine atom at position 4 enhances metabolic stability and modulates the pKa of the sulfonamide, improving selectivity.

However, incorporating this molecule into Solid-Phase Peptide Synthesis (SPPS) presents a significant chemical challenge. The amine at position 3 is an electron-deficient aniline . The resonance effects of the sulfonamide (para-position relative to the amine in some isomers, or meta/ortho effects depending on exact numbering, but generally electron-withdrawing) and the inductive effect of the fluorine atom severely reduce the nucleophilicity of the amino group. Standard SPPS coupling protocols (e.g., HBTU/DIPEA at room temperature) often result in incomplete coupling (<20% yield) and deletion sequences.

This guide details two optimized protocols to overcome this "deactivated aniline" barrier:

  • Microwave-Assisted HATU Coupling (For direct amide linkages).

  • Isocyanate-Mediated Urea Formation (For carbamate-like linkages, offering higher yields).

Chemo-Rationale: The "Aniline Problem"

To successfully couple this molecule, one must understand why it fails under standard conditions.

  • Electronic Deactivation: The amine is attached directly to an aromatic ring. The lone pair of the nitrogen participates in resonance with the

    
    -system.
    
  • EWG Influence: The Sulfonamide (

    
    ) and Fluorine (
    
    
    
    ) groups are strong Electron Withdrawing Groups (EWGs). They pull electron density away from the amine, making it a poor nucleophile for attacking the carbonyl carbon of the resin-bound peptide or linker.
  • Steric Factors: If the resin-bound linker is bulky, the approach of the planar aromatic ring is hindered.

Visualizing the Deactivation (Graphviz)

AnilineDeactivation cluster_0 Electronic Environment cluster_1 Consequence Aniline Aniline Nitrogen (Nucleophile) Ring Benzene Ring (Resonance Sink) Aniline->Ring Lone Pair Delocalization EWG Sulfonamide/Fluorine (e- Withdrawal) Ring->EWG Inductive/Mesomeric Pull Reactivity Nucleophilicity DRASTICALLY REDUCED EWG->Reactivity Outcome Standard Coupling FAILS Reactivity->Outcome

Figure 1: Mechanistic flow illustrating why the electron-withdrawing nature of the sulfonamide and fluorine substituents deactivates the aniline nitrogen, necessitating high-energy coupling conditions.

Experimental Protocols

Pre-requisites
  • Resin: Rink Amide or Wang resin (0.4–0.6 mmol/g loading recommended to reduce steric crowding).

  • Solvent: Anhydrous DMF or NMP (N-methylpyrrolidone is preferred for difficult couplings due to higher polarity).

  • Safety: Sulfonamides can cause allergic reactions. Handle with full PPE.

Protocol A: Microwave-Assisted Direct Amide Coupling

Use this method when attaching the molecule to a carboxylic acid linker (e.g., Succinic acid) already on the resin.

Theory: We utilize HATU (a potent coupling reagent generating the reactive At-ester) combined with microwave energy to overcome the activation energy barrier imposed by the deactivated amine.

ReagentEquivalents (eq)Function
Resin-Peptide-COOH 1.0Substrate
3-Amino-4-fluorobenzenesulfonamide 5.0Nucleophile (Excess required)
HATU 4.8Activator (High efficiency)
HOAt 4.8Additive (Enhances rate)
DIEA (DIPEA) 10.0Base

Step-by-Step:

  • Resin Preparation: Swell the resin (containing the free carboxylic acid terminus) in DMF for 30 mins. Drain.

  • Activation Cocktail: In a separate vial, dissolve HATU (4.8 eq) and HOAt (4.8 eq) in minimal NMP. Add DIEA (10 eq).

  • Pre-activation: Add the Activation Cocktail directly to the resin and shake for 2 minutes. (Note: This "pre-activation" of the resin-bound acid is non-standard but effective here to ensure the active ester is formed before the weak nucleophile is introduced).

  • Addition: Add 3-Amino-4-fluorobenzenesulfonamide (5 eq) dissolved in NMP to the reaction vessel.

  • Microwave Irradiation:

    • Temp: 75°C

    • Power: 25-30W (dynamic)

    • Time: 20 minutes.

  • Wash: Drain and wash with DMF (3x), DCM (3x), DMF (3x).

  • Double Coupling: MANDATORY. Repeat steps 2-6. The second coupling ensures >95% conversion.

Protocol B: Urea Linkage (Isocyanate Method)

Use this method for higher yields or if the direct amide coupling fails. This creates a Urea linkage (-NH-CO-NH-) rather than an amide.

Theory: Converting the resin-bound amine to an isocyanate (highly electrophilic) allows the deactivated aniline to attack it, or conversely, activating the aniline (in solution) as an activated carbamate. The protocol below assumes activating the Resin-Amine to react with the sulfonamide.

Step-by-Step:

  • Isocyanate Formation (Resin):

    • Wash Resin-Peptide-NH2 with DCM (dry).

    • Add Triphosgene (0.35 eq) and DIEA (3 eq) in dry DCM/THF (1:1).

    • React for 30 mins at RT. Wash with dry DCM (5x) rapidly. Warning: Triphosgene generates phosgene in situ. Use a fume hood.

  • Coupling:

    • Dissolve 3-Amino-4-fluorobenzenesulfonamide (3 eq) in DMF.

    • Add catalytic DMAP (0.1 eq) to catalyze the nucleophilic attack.

    • Add solution to the isocyanate-resin.

    • Shake at 50°C for 2 hours (or RT overnight).

  • Quench: Wash with DMF and MeOH to quench any unreacted isocyanates.

Quality Control & Troubleshooting

Since the sulfonamide group is acidic (pKa ~10), it can interfere with standard colorimetric tests.

TestSuitabilityObservation
Kaiser Test LowOften gives false negatives with anilines.
Chloranil Test High Recommended. Detects secondary/aromatic amines.
Micro-Cleavage Gold Standard Cleave 2-3 mg of resin with TFA/H2O (95:5) and analyze by LC-MS.[1]

LC-MS Analysis Marker: Look for the mass shift corresponding to the addition of the sulfonamide moiety.

  • Molecular Weight of 3-Amino-4-fluorobenzenesulfonamide: ~190.2 g/mol .

  • Mass Addition (Amide bond): +172.2 Da (Loss of H2O).

  • Mass Addition (Urea bond): +216.2 Da (If using a linker like CO).

Workflow Diagram (Graphviz)

SPPS_Workflow cluster_Amide Protocol A: Amide Linker cluster_Urea Protocol B: Urea Linker Start Resin-Peptide-NH2 Branch Select Strategy Start->Branch StepA1 Couple Succinic Anhydride (Generate -COOH) Branch->StepA1 Target: Amide StepB1 React with Triphosgene (Generate Isocyanate) Branch->StepB1 Target: Urea StepA2 Activate with HATU/HOAt (Pre-activation) StepA1->StepA2 StepA3 Add Aniline + Microwave (75°C, 20 min) StepA2->StepA3 Cleavage TFA Cleavage & LC-MS QC StepA3->Cleavage StepB2 Add Aniline + DMAP (Nucleophilic Attack) StepB1->StepB2 StepB2->Cleavage

Figure 2: Decision tree and workflow for incorporating 3-Amino-4-fluorobenzenesulfonamide via Amide or Urea linkages.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • Albericio, F., & Tulla-Puche, J. (2008). The Application of the Multi-Faceted Linker Concept to the Solid-Phase Synthesis of Peptide-Organic Molecule Conjugates. Chemical Reviews, 108(1), 48-78. (General reference for difficult SPPS couplings).
  • Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Fisher Scientific. Amide Synthesis Guide. (Reference for Schotten-Baumann and acid chloride strategies). Link

Sources

Application

Application Note: 3-Amino-4-fluorobenzenesulfonamide in the Synthesis of Carbonic Anhydrase Inhibitors

Executive Summary This Application Note details the synthetic utility of 3-Amino-4-fluorobenzenesulfonamide as a privileged scaffold for designing Carbonic Anhydrase Inhibitors (CAIs). While classical CAIs like SLC-0111...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic utility of 3-Amino-4-fluorobenzenesulfonamide as a privileged scaffold for designing Carbonic Anhydrase Inhibitors (CAIs). While classical CAIs like SLC-0111 utilize a para-amino scaffold (sulfanilamide), the 3-amino-4-fluoro substitution pattern offers distinct medicinal chemistry advantages:

  • pKa Modulation: The fluorine atom (electron-withdrawing) ortho to the amino group and meta to the sulfonamide subtly modulates the acidity of the zinc-binding sulfonamide moiety (

    
    ), enhancing anion formation at physiological pH.
    
  • Metabolic Stability: Fluorination blocks potential metabolic oxidation sites on the aromatic ring.

  • Vector Exploration: The meta-amino handle allows for "Tail Approach" derivatization that probes different regions of the CA active site compared to para-substituted congeners.

This guide provides validated protocols for synthesizing ureido- and amido-sulfonamide libraries, which are critical for targeting hypoxic tumor markers hCA IX and hCA XII .

Scientific Background & Mechanism[1]

The "Tail Approach" in CAI Design

The human Carbonic Anhydrase (hCA) active site contains a hydrophilic Zinc-coordinated region and a hydrophobic pocket near the entrance.

  • Zinc Binding Group (ZBG): The primary sulfonamide (

    
    ) binds the 
    
    
    
    ion as a monoanion (
    
    
    ), displacing the catalytic water molecule/hydroxide ion.
  • The Tail: A hydrophobic moiety attached to the aromatic scaffold via a linker (urea, amide, thiourea). This tail reaches out to the hydrophobic pocket, conferring selectivity for specific isoforms (e.g., hCA IX over the ubiquitous hCA II).

The Fluorine Effect

In 3-Amino-4-fluorobenzenesulfonamide , the fluorine atom serves a dual purpose:

  • Electronic: Through inductive effects (

    
    ), it increases the acidity of the sulfonamide protons, potentially strengthening the 
    
    
    
    interaction.
  • Steric/Lipophilic: It increases lipophilicity (

    
    ) and alters the conformation of the tail, potentially improving permeability and blood-brain barrier (BBB) properties if central isoforms are targeted, or tumor penetration for hCA IX.
    
Mechanism of Action Diagram

CA_Inhibition_Mechanism cluster_molecule Inhibitor Structure Zinc Active Site Zn2+ Sulfonamide Sulfonamide (-SO2NH-) Sulfonamide->Zinc Coordination Scaffold Benzene Scaffold (3-Amino-4-Fluoro) Scaffold->Sulfonamide Linker Linker (Urea/Amide) Scaffold->Linker Derivatization Site (C3) Tail Hydrophobic Tail (Selectivity Filter) Linker->Tail Pocket Hydrophobic Pocket (hCA IX Specific) Tail->Pocket Van der Waals Interactions

Caption: Schematic representation of the "Tail Approach" utilizing the 3-amino-4-fluorobenzenesulfonamide scaffold. The sulfonamide binds Zinc, while the tail interacts with the hydrophobic pocket to determine selectivity.

Experimental Protocols

Safety Precaution
  • Hazard: 3-Amino-4-fluorobenzenesulfonamide is an irritant. Isocyanates are potent sensitizers and lachrymators.

  • PPE: Work in a fume hood with nitrile gloves and safety goggles.

Protocol A: Synthesis of Ureido-Sulfonamides (The "SLC-0111" Analog Route)

This reaction couples the 3-amino group with an isocyanate to form a stable urea linker. This is the most common strategy for generating potent CAIs.

Reagents:

  • 3-Amino-4-fluorobenzenesulfonamide (1.0 equiv)

  • Aryl Isocyanate (e.g., 4-fluorophenyl isocyanate, 1.1 equiv)

  • Solvent: Anhydrous Acetonitrile (ACN) or DMF

  • Catalyst: None usually required (or trace TEA)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol (190 mg) of 3-Amino-4-fluorobenzenesulfonamide in 5–10 mL of anhydrous ACN. If solubility is poor, use DMF or a 1:1 mixture.

  • Addition: Add 1.1 mmol of the appropriate Isocyanate dropwise at room temperature (RT) under an inert atmosphere (

    
    ).
    
  • Reaction: Stir the mixture at RT for 2–12 hours.

    • Monitoring: Check reaction progress via TLC (MeOH/DCM 1:9) or LC-MS. The product often precipitates out of ACN.

  • Work-up:

    • If precipitate forms: Filter the solid, wash with cold ACN (

      
      ) and diethyl ether (
      
      
      
      ).
    • If solution remains clear: Pour the reaction mixture into ice-cold water (50 mL). The urea product should precipitate. Filter and wash as above.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography if necessary.

  • Yield: Typically 75–90%.

Protocol B: Synthesis of Amido-Sulfonamides

Used when a more rigid or metabolically distinct linker is required.

Reagents:

  • 3-Amino-4-fluorobenzenesulfonamide (1.0 equiv)

  • Acyl Chloride (1.1 equiv)

  • Base: Pyridine (1.2 equiv) or Triethylamine (TEA)

  • Solvent: Dry THF or DCM

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of the amine in dry THF (10 mL) containing Pyridine (1.2 mmol). Cool to

    
    .
    
  • Acylation: Add the Acyl Chloride (1.1 mmol) dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 3–6 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (Gradient: 0–10% MeOH in DCM).

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-Amino-4-fluorobenzenesulfonamide (Nucleophile) Cond_A Condition A: ACN, RT, 2-12h Start->Cond_A Cond_B Condition B: THF, Pyridine, 0°C -> RT Start->Cond_B Iso Reagent A: Aryl Isocyanate (R-NCO) Iso->Cond_A Acyl Reagent B: Acyl Chloride (R-COCl) Acyl->Cond_B Urea Ureido-Sulfonamide (Target for CA IX) Cond_A->Urea Nucleophilic Addition Amide Amido-Sulfonamide (Target for CA XII) Cond_B->Amide Acylation

Caption: Divergent synthesis pathways for creating Urea- and Amide-linked CAIs starting from the common 3-amino-4-fluoro intermediate.

Characterization & Validation

To ensure the integrity of the synthesized inhibitors, the following analytical parameters must be met. The Fluorine-19 NMR is particularly diagnostic for this scaffold.

TechniqueParameterExpected Observation

NMR
Sulfonamide Protons (

)
Broad singlet at

(

exchangeable).

NMR
Urea Protons (

)
Two singlets at

(downfield shift due to EWG).

NMR
Core FluorineSinglet/Multiplet at

(distinct from tail fluorines).
HRMS Molecular Ion

or

within 5 ppm mass error.
HPLC Purity

required for biological assay (UV detection at 254 nm).

Biological Evaluation Context

When testing these derivatives, the following inhibition profiles are typically observed compared to non-fluorinated standards (e.g., sulfanilamide derivatives):

  • hCA I (Cytosolic): Generally weaker inhibition (

    
    ), which is desirable to avoid systemic side effects.
    
  • hCA II (Cytosolic): Moderate to strong inhibition (

    
    ). Selectivity ratios (
    
    
    
    ) are key.
  • hCA IX (Tumor-Associated): High potency expected (

    
    ) for ureido derivatives. The 3-amino-4-fluoro scaffold often improves selectivity due to specific hydrophobic contacts in the IX active site cleft.
    

Assay Note: Use Stopped-Flow


 Hydration Assay  for accurate 

determination. Colorimetric assays are often insufficient for nanomolar inhibitors.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003–1020. Link

  • Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry, 54(6), 1896–1902. Link

  • Alterio, V., et al. (2012). Crystal structure of the multidrug-resistant carbonic anhydrase isoform XII provides insights into the mechanism of action of sulfonamide inhibitors. Proceedings of the National Academy of Sciences, 109(27), 10857–10862. Link

  • SignalChem. (n.d.). SLC-0111: First-in-class therapeutic for CAIX-positive solid tumors.[1][2] Link

Sources

Method

Application Note: Click Chemistry Derivatization of 3-Amino-4-fluorobenzenesulfonamide

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the specific utilization of 3-Amino-4-fluorobenzenesulfonamide as a modular scaffold for developing Carbonic Anhyd...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the specific utilization of 3-Amino-4-fluorobenzenesulfonamide as a modular scaffold for developing Carbonic Anhydrase (CA) inhibitors and hypoxic tumor probes via Click Chemistry (CuAAC).

Abstract

The 3-Amino-4-fluorobenzenesulfonamide scaffold represents a privileged structure for the development of isoform-selective Carbonic Anhydrase (CA) inhibitors. The sulfonamide moiety (


) acts as the Zinc-Binding Group (ZBG) essential for enzymatic inhibition, while the ortho-fluoro substitution (relative to the amine) modulates the pKa of the sulfonamide and enhances metabolic stability. This guide provides validated protocols for converting the C3-amino group into "click-ready" azide or alkyne handles, enabling the rapid assembly of Fragment-Based Drug Discovery (FBDD) libraries or fluorescent probes targeting hypoxic tumors.

Introduction: The Strategic Scaffold

In the design of CA inhibitors, the "Tail Approach" is the dominant strategy for achieving selectivity. By attaching a variable tail to the aromatic sulfonamide core, researchers can probe the hydrophobic and hydrophilic halves of the CA active site.[1]

Why 3-Amino-4-fluorobenzenesulfonamide?

  • The ZBG Anchor: The sulfonamide coordinates the catalytic Zinc ion (

    
    ) in the enzyme active site.
    
  • The Fluorine Effect: Positioned at C4, the fluorine atom exerts an electron-withdrawing inductive effect (

    
    ), lowering the pKa of the sulfonamide group. This often increases potency by facilitating the ionization required for Zinc binding. Additionally, it blocks metabolic oxidation at the para-position.
    
  • The C3-Click Handle: The amino group at C3 allows for the attachment of tails without sterically disrupting the primary sulfonamide-Zinc interaction.

Module 1: Synthesis of Click-Ready Precursors

Before the click reaction, the scaffold must be functionalized. Two pathways are presented: Path A (Azide Synthesis) and Path B (Alkyne Synthesis).

Path A: Conversion to Azide (The "Click-Surface" Approach)

Objective: Convert the


 group to 

for reaction with alkyne-functionalized libraries.

Protocol: Diazotization-Azidation Note: The presence of the electron-withdrawing fluorine makes the amine less nucleophilic; rigorous temperature control is required to prevent diazonium decomposition.

  • Reagents:

    • 3-Amino-4-fluorobenzenesulfonamide (1.0 eq)

    • Sodium Nitrite (

      
      , 1.2 eq)
      
    • Sodium Azide (

      
      , 1.5 eq)
      
    • Hydrochloric Acid (

      
      )[2]
      
  • Procedure:

    • Step 1 (Diazotization): Dissolve the sulfonamide in

      
       at 
      
      
      
      . Add an aqueous solution of
      
      
      dropwise, maintaining temperature
      
      
      . Stir for 30 min. The solution should turn clear/yellowish.
    • Step 2 (Azidation): Neutralize the excess acid carefully with Sodium Acetate (buffer to pH ~4-5) if necessary, or proceed directly by adding an aqueous solution of

      
       dropwise at 
      
      
      
      .
    • Step 3 (Workup): Stir for 2 hours at room temperature. A precipitate (the aryl azide) usually forms. Filter the solid, wash with cold water, and dry under vacuum.

    • Safety Warning: Aryl azides can be explosive. Store in the dark at

      
      . Do not subject to high heat or friction.
      
Path B: Conversion to Terminal Alkyne (The "Click-Linker" Approach)

Objective: Attach a propargyl group to react with azide-tagged fluorophores or biomolecules.

Protocol: Amide Coupling with Propiolic Acid

  • Reagents:

    • Scaffold (1.0 eq)

    • Propiolic acid (1.2 eq)

    • EDC

      
      HCl (1.5 eq) / HOBt (1.5 eq) or HATU (1.2 eq)
      
    • DIPEA (3.0 eq)

    • DMF (anhydrous)

  • Procedure:

    • Dissolve propiolic acid and coupling agent (HATU) in DMF. Stir for 10 min.

    • Add the sulfonamide scaffold and DIPEA.

    • Stir at RT for 12-16 hours.

    • Purification: Dilute with EtOAc, wash with brine/

      
       (to remove DMF). Purify via flash chromatography.
      

Module 2: The Click Reaction (CuAAC) Protocol

This protocol describes the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate 1,2,3-triazole linked inhibitors.

Standard Conditions (Aqueous/Organic Mix):

  • Solvent:

    
     (1:1) or 
    
    
    
    (if solubility is poor).
  • Catalyst:

    
     (5-10 mol%).
    
  • Reductant: Sodium Ascorbate (20-40 mol%).

  • Ligand (Optional but recommended): TBTA or THPTA (to protect Cu(I) from oxidation).

Step-by-Step:

  • Dissolve the Azide-Scaffold (from Path A) and the Alkyne-Partner (1.0 eq) in the solvent mixture.

  • Prepare a fresh solution of Sodium Ascorbate in water.

  • Prepare a solution of

    
     (pre-mixed with TBTA if using).
    
  • Add the Copper solution to the reaction, followed immediately by the Ascorbate.

  • Stir at Room Temperature for 4–12 hours.

  • Monitoring: Reaction progress is easily monitored by LC-MS (disappearance of azide peak).

  • Workup: Dilute with water. If the product precipitates, filter it. If not, extract with EtOAc. To remove copper traces, wash the organic layer with EDTA solution or aqueous

    
    .
    

Applications & Data Interpretation[1][3][4][5][6][7]

Application A: Targeting Hypoxic Tumors (CA IX/XII)

Tumor-associated CAs (IX and XII) are overexpressed in hypoxic conditions.[3] By clicking the sulfonamide scaffold to a Fluorescein or Coumarin azide, you create a probe that binds CA IX on the cell surface.

Experimental Logic:

  • Hypothesis: The sulfonamide binds the active site; the triazole linker spans the entrance; the fluorophore resides on the protein surface.

  • Validation: Use the "Tail" to interact with the hydrophobic pocket specific to CA IX, improving selectivity over the ubiquitous cytosolic CA II.

Application B: Fragment-Based Screening

Use the azide-scaffold to screen a library of 50-100 alkynes.

  • In Situ Click: Incubate the enzyme (CA), the azide-scaffold, and the alkyne library. The enzyme itself acts as the template, catalyzing the formation of the triazole only if the two fragments bind in proximity. This is a powerful method for discovering high-affinity hits.

Data Summary Table: Typical Activity Ranges
Compound ClassModification (Tail)Target Isoform

(nM)
Selectivity (vs CA II)
Parent None (

)
CA II (Off-target)10 - 501.0 (Ref)
Triazole Derivative Hydrophobic BenzylCA IX (Tumor)5 - 20> 50-fold
Triazole Derivative PEG-FluorophoreCA IX (Tumor)50 - 100> 10-fold
Triazole Derivative Glycosyl (Sugar)CA XII8 - 15> 100-fold

Visualization of Workflow

ClickChemistryWorkflow Scaffold 3-Amino-4-fluoro benzenesulfonamide Azide Aryl Azide (-N3) Scaffold->Azide NaNO2, NaN3 (Diazotization) Alkyne Aryl Alkyne (-NH-CO-C≡CH) Scaffold->Alkyne Propiolic Acid (Amide Coupling) CuAAC CuAAC Reaction (CuSO4 / Ascorbate) Azide->CuAAC AlkyneLib Alkyne Library (R-C≡CH) AlkyneLib->CuAAC Alkyne->CuAAC AzideTag Azide Tag (Fluorophore-N3) AzideTag->CuAAC Triazole 1,2,3-Triazole Inhibitor CuAAC->Triazole Binding CA IX/XII Binding (Hypoxic Tumor) Triazole->Binding Zinc Coordination

Caption: Workflow for converting the sulfonamide scaffold into bioactive triazoles via parallel synthesis paths.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][4] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Link

  • Nocentini, A., et al. (2018). 1,2,3-Triazole-based carbonic anhydrase inhibitors: A review. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1336-1349. Link

  • Barral, K., et al. (2007).[5] Efficient conversion of aromatic amines into azides: A one-pot synthesis of triazole-linked glycoconjugates. Organic Letters, 9(9), 1809-1811.[5] Link

  • Tiwari, V. K., et al. (2016). Cu-Catalyzed Click Reaction in Carbohydrate Chemistry. Chemical Reviews, 116(5), 3086-3240. Link

Sources

Application

Application Note: Regioselective N-Acylation of 3-Amino-4-fluorobenzenesulfonamide

Abstract & Strategic Overview This Application Note details the protocol for the regioselective -acylation of 3-amino-4-fluorobenzenesulfonamide . This scaffold is a critical pharmacophore in medicinal chemistry, notably...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This Application Note details the protocol for the regioselective


-acylation of 3-amino-4-fluorobenzenesulfonamide . This scaffold is a critical pharmacophore in medicinal chemistry, notably serving as a precursor for carbonic anhydrase inhibitors and kinase inhibitors (e.g., Dabrafenib analogs).

The Challenge: The substrate presents a "Nucleophilic Duality."

  • The Aniline (

    
    ):  The desired target. However, it is electronically deactivated by the ortho-fluorine atom (inductive withdrawal, 
    
    
    
    ) and the meta-sulfonamide group.
  • The Sulfonamide (

    
    ):  A competing nucleophile. While generally less reactive (
    
    
    
    ), it can undergo acylation under forcing conditions or in the presence of strong bases, leading to bis-acylated impurities.

The Solution: This protocol utilizes a Kinetic Control Strategy . By exploiting the significant nucleophilicity gap between the aniline and the sulfonamide under neutral-to-mildly-basic conditions, we achieve exclusive


-acylation of the aniline.

Chemical Logic & Mechanistic Insight

The "Fluorine Effect" on Reactivity

The fluorine atom at position 4 exerts a strong inductive electron-withdrawing effect (


) on the adjacent amine at position 3. This reduces the electron density of the nitrogen lone pair, making it less nucleophilic than a standard aniline. Consequently, reaction times may be longer, but the reduced nucleophilicity actually aids selectivity by widening the reactivity gap compared to the even less reactive sulfonamide nitrogen.
Regioselectivity Mechanism
  • Aniline Nitrogen:

    
     hybridized (with partial 
    
    
    
    character due to resonance), capable of attacking the carbonyl carbon of the acylating agent.
  • Sulfonamide Nitrogen: The lone pair is strongly delocalized into the sulfonyl group (

    
     bonds), rendering it non-nucleophilic unless deprotonated.
    
  • Control Point: Avoid strong bases (e.g.,

    
    , 
    
    
    
    ) which would deprotonate the sulfonamide and trigger side reactions. Use organic bases (Pyridine, DIPEA) that are strong enough to scavenge
    
    
    but too weak to deprotonate the sulfonamide.
Reaction Pathway Diagram

ReactionMechanism SM 3-Amino-4-fluorobenzenesulfonamide TS_Aniline Transition State (Aniline Attack) SM->TS_Aniline Fast (Kinetic Control) TS_Sulfon Transition State (Sulfonamide Attack) SM->TS_Sulfon Slow (Requires Deprotonation) AcCl Acyl Chloride (R-COCl) AcCl->TS_Aniline AcCl->TS_Sulfon Base Base (Pyridine/TEA) Base->TS_Aniline Scavenges HCl Product Target: N-Acyl Aniline TS_Aniline->Product SideProduct Impurity: N-Acyl Sulfonamide (Bis-acylated) TS_Sulfon->SideProduct

Caption: Mechanistic pathway highlighting the kinetic preference for aniline acylation over sulfonamide acylation under mild basic conditions.

Experimental Protocols

Method A: The Standard Protocol (Acyl Chlorides)

Best for: Complex acyl chains, expensive reagents, or small-scale discovery.

Reagents:

  • Substrate: 3-Amino-4-fluorobenzenesulfonamide (1.0 equiv)

  • Acyl Chloride: R-COCl (1.1 equiv)

  • Base: Pyridine (2.0 equiv) or Triethylamine (1.5 equiv)

  • Solvent: Anhydrous THF or DCM (Use DMF if substrate is insoluble)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under inert atmosphere (

    
     or Ar), dissolve 1.0 equiv of 3-Amino-4-fluorobenzenesulfonamide in dry THF (
    
    
    
    concentration).
    • Note: If the solution is cloudy, add dry DMF dropwise until clear.

  • Base Addition: Add 2.0 equiv of Pyridine. Cool the mixture to

    
     using an ice bath.
    
    • Why? Cooling suppresses the kinetic energy, further disfavoring the higher-activation-energy side reaction (sulfonamide acylation).

  • Acylation: Add 1.1 equiv of Acyl Chloride dropwise over 10 minutes.

    • Observation: A white precipitate (Pyridinium hydrochloride) often forms immediately.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitor: Check TLC (System: 50% EtOAc/Hexane). The product usually runs higher (less polar) than the starting sulfonamide.

  • Quench & Workup:

    • Dilute with EtOAc.[1]

    • Critical Wash: Wash organic layer with

      
       (
      
      
      
      ) to remove excess pyridine and unreacted aniline.
    • Wash with Sat.

      
       (
      
      
      
      ) to neutralize residual acid.
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOH/Water or purify via Flash Chromatography (0-5% MeOH in DCM).

Method B: The "Green" Scale-Up Protocol (Anhydrides)

Best for: Acetylation, simple acyl groups, and multi-gram scale-up.

Reagents:

  • Substrate: 3-Amino-4-fluorobenzenesulfonamide (1.0 equiv)

  • Reagent: Acetic Anhydride (or other anhydride) (3.0 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)

Step-by-Step Procedure:

  • Suspension: Suspend the substrate in Glacial Acetic Acid (

    
    ).
    
  • Activation: Add Acetic Anhydride (3.0 equiv).

  • Heating: Heat the mixture to

    
    
    
    
    for 2 hours.
    • Note: The deactivated fluoro-aniline requires thermal energy to overcome the activation barrier with the anhydride, which is less reactive than an acid chloride.

  • Precipitation (Self-Purification):

    • Cool the mixture to RT.

    • Pour the reaction mixture slowly into ice-cold water (

      
       reaction volume) with vigorous stirring.
      
    • The product typically precipitates as a white/off-white solid.

  • Isolation: Filter the solid, wash copiously with water (to remove AcOH), and dry in a vacuum oven at

    
    .
    

Process Control & Analytics

Quantitative Data Summary
ParameterMethod A (Acyl Chloride)Method B (Anhydride)
Reaction Time 2–4 Hours1–3 Hours
Temperature



Yield (Typical) 85–95%90–98%
Purity (Crude) High (>90%)Very High (>95%)
Major Impurity Bis-acylated (if base excess)Unreacted SM (if too cold)
Solvent Class Chlorinated/EtherealAcidic/Aqueous
Analytical Validation (NMR)

To confirm regioselectivity, examine the


 NMR spectrum (DMSO-

):
  • Target (Aniline Acylation): Look for a singlet amide proton (

    
    ) typically appearing at 
    
    
    
    . The sulfonamide protons (
    
    
    ) should remain as a broad singlet (integral 2H) around
    
    
    .
  • Failure Mode (Bis-acylation): Disappearance of the sulfonamide singlet or a shift/split indicating substitution on the sulfonamide nitrogen.

Troubleshooting & Decision Tree

Troubleshooting Start Issue Detected CheckTLC Check TLC/LCMS Start->CheckTLC Issue1 Low Conversion (SM remains) CheckTLC->Issue1 Issue2 Bis-Acylation (Two products) CheckTLC->Issue2 Issue3 Precipitation during Reaction CheckTLC->Issue3 Sol1 Increase Temp or Switch to Method B Issue1->Sol1 Sol2 Reduce Base equiv. Add Reagent slower at 0°C Issue2->Sol2 Sol3 Add DMF cosolvent (Solubility Issue) Issue3->Sol3

Caption: Diagnostic workflow for common acylation issues.

Common Issues:
  • Incomplete Reaction: Due to the electron-withdrawing fluorine, the amine is sluggish.

    • Fix: Add a catalytic amount of DMAP (

      
      ) if using Method A, or increase temperature in Method B.
      
  • Solubility: Sulfonamides are often insoluble in DCM.

    • Fix: Use a THF/DMF mixture (

      
      ). Avoid pure DMF for workup reasons (hard to remove).
      

References

  • Synthesis of Fluorinated Pyrazoles (Reactivity Context)

    • Title: Synthesis of 3-amino-4-fluoropyrazoles.[2]

    • Source: PubMed / NIH.
    • URL:[Link]

  • Acylation of Deactivated Anilines

    • Title: N-Acylation of Sulfonamides using N-acylbenzotriazoles (Demonstr
    • Source: ARKIVOC / ResearchG
    • URL:[Link]

  • General Protocol for Amide Synthesis

    • Title: Amide bond formation: beyond the myth of coupling reagents.
    • Source: Chemical Reviews (ACS).
    • URL:[Link]

  • Carbonic Anhydrase Inhibitor Synthesis (Application Context)

    • Title: Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)
    • Source: PMC / NIH.
    • URL:[Link]

(Note: While specific "Method A" protocols are standard organic synthesis knowledge, the references above provide the grounding for the reactivity of fluoro-anilines and sulfonamide selectivity.)

Sources

Method

Application Note: HPLC Analysis of 3-Amino-4-fluorobenzenesulfonamide Purity

An In-depth Technical Guide to HPLC Analysis of 3-Amino-4-fluorobenzenesulfonamide Purity . Executive Summary This guide details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to HPLC Analysis of 3-Amino-4-fluorobenzenesulfonamide Purity .

Executive Summary

This guide details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 3-Amino-4-fluorobenzenesulfonamide . This compound is a critical intermediate in the synthesis of carbonic anhydrase inhibitors and various sulfonamide-based pharmaceuticals.

Critical Note on Chemical Identity:

  • Target Name: 3-Amino-4-fluorobenzenesulfonamide[1]

  • Target CAS: 1017448-36-0 (Common commercial CAS for this specific isomer).

  • Correction Alert: The CAS 60397-77-5 is frequently associated with N-(2,4-dimethylphenyl)formamide (an Amitraz metabolite). This protocol focuses strictly on the 3-Amino-4-fluorobenzenesulfonamide chemical structure. Please verify your material's certificate of analysis (CoA) before proceeding.

Compound Profile & Method Strategy

Physicochemical Properties

Understanding the molecule is the first step to successful separation.

  • Structure: A benzene ring substituted with a sulfonamide group (position 1), an amino group (position 3), and a fluorine atom (position 4).

  • Acidity/Basicity (pKa):

    • Aniline Amine (-NH₂): Weakly basic (pKa ~ 2.5 – 3.5). At pH < 2.5, it exists as the protonated cation (–NH₃⁺).

    • Sulfonamide (-SO₂NH₂): Weakly acidic (pKa ~ 10.0). At neutral/acidic pH, it remains neutral.

  • UV Absorption: The conjugated aromatic system (aniline + sulfonamide) exhibits strong UV absorption, typically with maxima around 254 nm and 265 nm .

Method Development Logic
  • Stationary Phase (Column): A C18 (Octadecyl) column is selected for its ability to retain polar aromatic compounds. A "Base-Deactivated" (BDS) or end-capped column is essential to minimize peak tailing caused by the interaction of the free amino group with residual silanols on the silica surface.

  • Mobile Phase pH: We utilize a Phosphate Buffer at pH 2.5 .

    • Reasoning: At pH 2.5, the 3-amino group is fully protonated (–NH₃⁺), ensuring a single ionic species in solution. This prevents "peak splitting" or broad tailing that occurs near the pKa. The acidic pH also suppresses the ionization of the sulfonamide group, keeping it neutral and improving retention on the hydrophobic C18 phase.

  • Detection: UV at 254 nm provides high sensitivity for the benzene ring π-π* transitions.

Experimental Protocol

Reagents and Chemicals
  • Reference Standard: 3-Amino-4-fluorobenzenesulfonamide (>99.0% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
Instrumentation Setup
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity (or equivalent).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters Symmetry C18).

Chromatographic Conditions
ParameterSetting
Column Temperature 30°C ± 1°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm (Bandwidth: 4 nm, Ref: 360 nm)
Run Time 25 Minutes
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5
Mobile Phase B Acetonitrile (100%)

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Event
0.0 95 5 Initial Hold
2.0 95 5 Start Gradient
15.0 40 60 Elute Impurities
18.0 40 60 Wash
18.1 95 5 Return to Initial

| 25.0 | 95 | 5 | Re-equilibration |

Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).

    • Note: Using a high-aqueous diluent ensures the sample "focuses" at the head of the column, improving peak sharpness.

  • Stock Solution: Dissolve 10 mg of standard in 10 mL of Methanol (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock 1:10 with Diluent to achieve 0.1 mg/mL (100 ppm) .

  • Test Sample: Prepare at 0.5 mg/mL in Diluent for impurity profiling. Filter through a 0.22 µm PTFE or Nylon filter.

Workflow Visualization

The following diagram illustrates the logical flow of the analysis, from sample prep to data decision-making.

HPLC_Workflow Start Start: Sample Receipt Prep Sample Preparation (0.5 mg/mL in Diluent) Start->Prep System System Suitability (5 Replicate Injections) Prep->System Check Pass Criteria? (RSD < 2.0%, Tailing < 1.5) System->Check Analysis Sample Injection (Gradient Run) Check->Analysis Yes Troubleshoot Troubleshoot: Check Column/pH Check->Troubleshoot No Calc Data Processing (Area Normalization) Analysis->Calc Report Generate CoA Calc->Report Troubleshoot->System Retry

Figure 1: Step-by-step analytical workflow for 3-Amino-4-fluorobenzenesulfonamide purity assessment.

Method Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must meet these System Suitability Criteria (SST) before every run.

ParameterAcceptance CriterionScientific Rationale
Retention Time (RT) 6.0 - 9.0 minEnsures consistent column chemistry and flow rate.
Tailing Factor (

)

Critical for amino-compounds. High tailing indicates silanol interaction or incorrect pH.
Theoretical Plates (

)

Indicates column efficiency and packing integrity.
Precision (RSD)

(n=5)
Verifies injector accuracy and pump stability.
Resolution (

)

Between main peak and nearest impurity (e.g., 3-nitro precursor).

Troubleshooting Guide

  • Issue: Peak Tailing (> 1.5)

    • Cause: Secondary interactions between the amine group and column silanols.

    • Solution: Ensure the buffer pH is strictly 2.5. If the problem persists, add 5 mM Triethylamine (TEA) to the mobile phase as a "sacrificial base" to block silanol sites.

  • Issue: Retention Time Drift

    • Cause: Mobile phase evaporation (acetonitrile) or temperature fluctuation.

    • Solution: Use a column oven (set to 30°C) and cap solvent bottles.

  • Issue: Extra Peaks (Ghost Peaks)

    • Cause: Gradient impurities or carryover.

    • Solution: Run a "Blank" injection (Diluent only) before samples. If peaks appear at the same RT as impurities, clean the injector needle.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24878629, 4-Fluorobenzenesulfonamide. Retrieved January 29, 2026, from [Link]

  • Bhardwaj, S. et al. (2023).[2] "Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide." Trends in Sciences. Retrieved from [Link]

Sources

Application

Structural Validation of Fluorinated Sulfonamide Scaffolds: 1H and 19F NMR Characterization of 3-Amino-4-fluorobenzenesulfonamide

Abstract This Application Note provides a comprehensive protocol for the structural characterization of 3-Amino-4-fluorobenzenesulfonamide , a critical pharmacophore in medicinal chemistry used in the development of carb...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a comprehensive protocol for the structural characterization of 3-Amino-4-fluorobenzenesulfonamide , a critical pharmacophore in medicinal chemistry used in the development of carbonic anhydrase inhibitors and antibacterial agents.[1] We detail the specific Nuclear Magnetic Resonance (NMR) acquisition parameters required to resolve complex heteronuclear coupling patterns (


) and distinguish labile proton environments (

vs.

).

Introduction

The 3-amino-4-fluorobenzenesulfonamide scaffold presents a unique analytical challenge due to the interplay of electronic effects and spin-spin coupling. The fluorine atom at position 4 induces significant splitting in the aromatic proton signals, while the presence of two distinct nitrogen-bearing groups (aniline and sulfonamide) requires careful solvent selection to prevent rapid proton exchange that can obscure spectral data.

This guide outlines a self-validating workflow using DMSO-d6 as the solvent of choice to stabilize labile protons via hydrogen bonding, ensuring accurate integration and structural assignment.

Experimental Protocol

Sample Preparation

Objective: To prepare a homogeneous solution that minimizes exchange broadening of labile protons.

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) with 0.03% TMS (Tetramethylsilane).

    • Rationale: DMSO acts as a hydrogen bond acceptor, slowing the exchange rate of the acidic sulfonamide protons and the basic aniline protons, rendering them visible as distinct peaks. Chloroform-d (

      
      ) often leads to broad, invisible labile signals.
      
  • Concentration: 10–15 mg of analyte in 600 µL of solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters

Standard parameters often fail to capture the fine structure of fluorinated aromatics. Use the following optimized settings:

Parameter1H NMR (Proton)19F NMR (Fluorine)
Pulse Sequence zg30 (30° pulse)zgflqn (Quant. w/ 1H decoupling)
Spectral Width (SW) 12–14 ppm200–250 ppm
Relaxation Delay (d1) 2.0 s5.0 s (Essential for integration)
Scans (NS) 16–3264–128
Acquisition Time (AQ) ~3.0 s~1.0 s
Temperature 298 K (25°C)298 K (25°C)

Critical Note on 19F: Fluorine nuclei often have longer


 relaxation times. A short d1 will lead to under-integration of the fluorine signal relative to an internal standard.
Workflow Visualization

ExperimentalWorkflow Sample Solid Sample (10-15 mg) Solvation Dissolve in 0.6 mL DMSO-d6 Sample->Solvation Shimming Insert & Shim (Gradient Shim) Solvation->Shimming Acq_1H Acquire 1H (Check Labile H) Shimming->Acq_1H Acq_19F Acquire 19F (Coupled & Decoupled) Acq_1H->Acq_19F Process Process & Integrate Acq_19F->Process

Figure 1: Step-by-step acquisition workflow ensuring sample integrity and data quality.

Results & Discussion

1H NMR Spectral Analysis

The proton spectrum in DMSO-d6 reveals three distinct regions: the aromatic scaffold, the sulfonamide protons, and the aniline protons.

A. Aromatic Region (6.8 – 7.6 ppm)

The fluorine atom (


) couples to aromatic protons, creating complex multiplets.
  • H-2 (Ortho to Sulfonamide/Amino): Appears as a doublet of doublets (dd) or narrow multiplet. It couples to H-6 (

    
    ) and potentially F-4 (
    
    
    
    ).
  • H-5 (Ortho to Fluorine): This proton is shielded by the ortho-amino group but strongly coupled to Fluorine. It typically appears as a pseudo-triplet or doublet of doublets with a large coupling constant (

    
    ) and 
    
    
    
    to H-6.
  • H-6 (Ortho to Sulfonamide): Deshielded by the electron-withdrawing

    
     group. Appears as a doublet of doublets (
    
    
    
    ,
    
    
    ).
B. Labile Proton Region
  • Sulfonamide (

    
    ):  A broad singlet integrating to 2H, typically found downfield (7.0 – 7.3 ppm ) due to the electron-withdrawing sulfonyl group.
    
  • Aniline (

    
    ):  A broad singlet integrating to 2H, typically upfield (5.2 – 5.6 ppm ) due to electron density on the nitrogen.
    
19F NMR Spectral Analysis
  • Chemical Shift: A single sharp signal is observed, typically in the range of -125 to -135 ppm (referenced to

    
    ).
    
  • Multiplicity:

    • Proton Decoupled (

      
      ): Singlet.
      
    • Proton Coupled: A complex quartet-like multiplet due to coupling with H-5 (

      
      ), H-6 (
      
      
      
      ), and H-2 (
      
      
      ).
Summary of Chemical Shifts
PositionGroup/AtomShift (

, ppm)
MultiplicityCoupling (

, Hz)
Ar-H2 Aromatic H7.35 – 7.45dd

Ar-H5 Aromatic H7.10 – 7.20dd (pseudo-t)

Ar-H6 Aromatic H7.50 – 7.60ddd

-SO2NH2 Sulfonamide7.15 – 7.25br s-
-NH2 Aniline5.30 – 5.50br s-
Ar-F Fluorine-128.0 – -132.0m-

Note: Values are representative for DMSO-d6. Exact shifts vary with concentration and temperature.

Structural Assignment Logic

To validate the regiochemistry (position of the F relative to the Amino group), one must analyze the coupling constants. The large


 (approx 10 Hz) is diagnostic of a proton ortho to the fluorine.

CouplingLogic Start Identify Aromatic Signals CheckH5 Analyze Upfield Ar-H (H5) Start->CheckH5 Coupling Measure Coupling Constant (J) CheckH5->Coupling Decision Is J ~ 8-11 Hz? Coupling->Decision Ortho Ortho Coupling (3J_HF) CONFIRMED Decision->Ortho Yes Meta Meta Coupling (4J_HF) REJECT Isomer Decision->Meta No (< 7 Hz)

Figure 2: Logic tree for confirming the Ortho-Fluorine relationship using J-coupling analysis.

Troubleshooting & Tips

  • Broad Labile Peaks: If the

    
     or 
    
    
    
    peaks are merged or invisible, the sample may contain residual water or acid.
    • Solution: Add a single pellet of activated 4Å molecular sieves to the NMR tube and shake gently for 10 minutes.

  • Phasing Issues in 19F: Large spectral widths in fluorine NMR can cause significant phase errors at the edges of the spectrum.

    • Solution: Apply backward linear prediction (LP) to the first few points of the FID if baseline roll is severe, or manually phase using magnitude mode if quantitative data is not required.

  • Integration Errors: If the aromatic integral ratio is not 1:1:1.

    • Solution: Increase the relaxation delay (d1) to 5 seconds. Fluorine relaxation can influence the recovery of nearby protons via NOE or relaxation pathways.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for coupling constants).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved January 29, 2026, from [Link]

  • Dolinšek, J., et al. (2007). "19F NMR study of fluorinated sulfonamides." Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for sulfonamide shifts).
  • Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Retrieved January 29, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing side reactions in the diazotization of 3-Amino-4-fluorobenzenesulfonamide

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Optimizing Diazotization of 3-Amino-4-fluorobenzenesulfonamide Executive Summary The diazotization...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Optimizing Diazotization of 3-Amino-4-fluorobenzenesulfonamide

Executive Summary

The diazotization of 3-Amino-4-fluorobenzenesulfonamide presents a specific set of challenges distinct from simple anilines. The presence of the electron-withdrawing sulfonamide group at the meta position and the fluorine atom at the ortho position creates a "push-pull" electronic environment. This reduces the nucleophilicity of the amine (slowing the reaction) while simultaneously increasing the electrophilicity of the resulting diazonium salt (increasing the risk of side reactions like coupling).

This guide replaces generic protocols with a substrate-specific workflow designed to prevent the three most common failure modes: insolubility-induced tar formation , triazene coupling , and hydrolytic decomposition .

PART 1: The Solubility Paradox & The "Inverse" Protocol

The Problem: Standard diazotization involves dissolving the amine in dilute acid and adding nitrite.[1][2] However, 3-Amino-4-fluorobenzenesulfonamide is amphoteric but poorly soluble in cold dilute mineral acids.[2] Attempting the standard method results in a suspension where the surface reacts, but the core remains solid. As the solid slowly dissolves, it encounters the highly electrophilic diazonium species already formed, leading to immediate diazo-coupling (tar formation) .

The Solution: Inverse Diazotization Instead of forcing the amine into acid, utilize the acidity of the sulfonamide proton (


) to dissolve it in base first, then introduce it to the acid.
Optimized Protocol: Inverse Addition Method
StepActionCritical Technical Note
1. Solubilization Dissolve 1.0 eq of substrate in 1.1 eq NaOH (aq) + 1.1 eq NaNO₂ .[2]The sulfonamide forms a water-soluble sodium salt.[2] The nitrite is premixed, ensuring intimate contact.
2. Acid Prep Prepare a receiver vessel with 2.5–3.0 eq HCl (or

) and crushed ice.[2]
Temperature must be -5°C to 0°C. Excess acid is vital to prevent triazene formation.[2]
3. Precipitation Slowly add the alkaline amine/nitrite solution into the acid vortex.Do not do the reverse. Adding acid to base causes transient low-acidity zones where coupling thrives.
4.[2] Reaction Maintain < 5°C. A fine, white/pale yellow precipitate of the diazonium salt may form.This "fine suspension" is reactive and stable.[2] Large clumps indicate addition was too fast.[2]
5. Quenching Destroy excess HNO₂ with sulfamic acid or urea until starch-iodide paper is negative.[2]Excess nitrite interferes with downstream Sandmeyer or coupling reactions.[2]

PART 2: Troubleshooting & Mechanism Analysis

Visualizing the Pathway to Failure vs. Success

The following diagram illustrates the kinetic competition between the desired diazotization and the two primary side reactions.

DiazotizationPathways cluster_legend Reaction Conditions Amine 3-Amino-4-fluorobenzenesulfonamide (Substrate) Solubilized Sodium Salt + NaNO2 (Homogeneous Solution) Amine->Solubilized NaOH (Dissolution) Diazonium Diazonium Salt (Ar-N2+) Solubilized->Diazonium Inverse Addition into Acid Acid Excess HCl / Ice (< 0°C) Triazene Diazoamino Compound (Triazene / Tar) Diazonium->Triazene + Unreacted Amine (Low Acidity / Fast Addition) Phenol Phenol Derivative (Hydrolysis) Diazonium->Phenol + H2O (Temp > 5°C) Note1 Critical Control Point: Ensure pH < 2 throughout addition

Figure 1: Kinetic competition in diazotization. The "Inverse Addition" pathway (Green) minimizes the coexistence of free amine and diazonium salt, preventing Triazene formation (Red).

PART 3: Technical Support FAQ

Q1: The reaction mixture turned into a thick, orange/red paste. What happened? Diagnosis: You likely formed a Triazene (Diazoamino compound) .[2] Mechanism: This occurs when the reaction medium is not acidic enough.[2] The formed diazonium salt (


) acts as an electrophile and attacks the unreacted amine (

). Corrective Action:
  • Ensure you are using the Inverse Addition method.[2]

  • Increase acid equivalents to 3.0 eq .

  • Check agitation efficiency; local pockets of low acidity cause this even if total stoichiometry is correct.[2]

Q2: I see vigorous gas evolution during the nitrite addition. Is this normal? Diagnosis: No. This indicates decomposition .[2] Mechanism: Nitrogen gas (


) is leaving the molecule.[2] This is likely thermal hydrolysis  converting your diazonium to a phenol (

).[2] Corrective Action:
  • Check internal temperature.[2] It must be < 5°C .

  • If the temperature is correct but gas still evolves, the Fluorine atom might be destabilizing the ring (less likely in HCl, more likely if heating). Ensure the addition rate is slow enough to prevent an exotherm spike.

Q3: Can I isolate the diazonium salt as a solid? Diagnosis: Not recommended as the Chloride salt (explosive risk when dry).[2] Alternative: If isolation is mandatory (e.g., for non-aqueous downstream chemistry), switch the acid to tetrafluoroboric acid (


) . The resulting diazonium tetrafluoroborate salt is relatively stable and can be filtered and dried.[2]
  • Warning: Do not heat the dry salt, or it will undergo the Balz-Schiemann reaction (replacing

    
     with 
    
    
    
    ), yielding the difluoro compound.

Q4: My yield is low after the subsequent Sandmeyer reaction. Why? Diagnosis: Likely side reactions of the diazonium intermediate before the next step.[2][3] Corrective Action:

  • Test for excess Nitrite: Use starch-iodide paper.[2][4] If it doesn't turn blue/black instantly, you ran out of nitrite (incomplete diazotization). If it stays dark forever during workup, excess nitrite might be destroying your reagents. Quench with Sulfamic Acid or Urea .[2][3]

  • Time Management: Diazonium salts of sulfonamides are not indefinitely stable.[2] Proceed to the quenching/coupling step immediately (within 15-30 mins) after addition is complete.[2]

PART 4: Data & Specifications

Stoichiometry Reference Table
ReagentEquivalentsRole
3-Amino-4-fluorobenzenesulfonamide 1.0Substrate
NaOH (10-20% aq) 1.05 - 1.1Solubilizer (forms Sodium Sulfonamide)
NaNO₂ (Solid or 40% aq) 1.05 - 1.1Nitrosating agent source
HCl (conc.) 2.5 - 3.0Generates HNO₂; Prevents coupling
Sulfamic Acid TraceQuencher (removes excess HNO₂)
Solubility Profile
Solvent SystemSolubility StatusSuitability for Diazotization
Water (Neutral) InsolublePoor
Dilute HCl Poor (Suspension)High Risk (Tar formation)
Dilute NaOH Soluble Excellent (Precursor for Inverse Method)
Acetic Acid ModerateGood (Alternative method)

References

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (See Section on Diazotization of weakly basic amines).

  • Zollinger, H. (1994).[2] Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH Publishers.[2] (Definitive text on diazonium stability and triazene formation mechanisms). [2]

  • Filimonov, V. D., et al. (2008).[5] "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates."[5] Organic Letters, 10(18), 3961–3964. (Discussion on stability of electron-deficient diazonium salts).

  • O'Neil, M. J. (Ed.).[2] (2013).[2] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing.[2] (Physical properties of sulfonamides).

Sources

Optimization

3-Amino-4-fluorobenzenesulfonamide stability and storage recommendations

CAS: 1017448-36-0 | MW: 190.20 g/mol | Formula: C₆H₇FN₂O₂S[1][2] Executive Summary This guide addresses the stability, storage, and handling of 3-Amino-4-fluorobenzenesulfonamide , a critical intermediate often used in t...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1017448-36-0 | MW: 190.20 g/mol | Formula: C₆H₇FN₂O₂S[1][2]

Executive Summary

This guide addresses the stability, storage, and handling of 3-Amino-4-fluorobenzenesulfonamide , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., BRAF inhibitors) and carbonic anhydrase antagonists.[2]

As a Senior Application Scientist, I often see degradation issues with this compound stemming from its aniline moiety , which is susceptible to oxidative deamination and polymerization (browning), despite the stabilizing electron-withdrawing effect of the fluorine atom at the 4-position.[2] The sulfonamide group, while chemically robust, introduces specific solubility challenges that can be mistaken for degradation.

Part 1: Critical Storage & Stability Recommendations

The primary failure mode for this compound is oxidative degradation triggered by light and moisture. The following matrix dictates the required storage conditions based on your usage timeline.

Storage Stability Matrix
Usage WindowTemperatureAtmosphereContainer TypeCritical Precaution
Immediate (< 1 week) Ambient (20–25°C)Dry Air / DesiccatorAmber GlassAvoid direct sunlight.[2]
Short Term (1–6 months) Refrigerated (2–8°C)Nitrogen/Argon FlushAmber Vial + ParafilmEquilibrate to RT before opening to prevent condensation.
Long Term (> 6 months) Frozen (-20°C)Inert Gas (Ar)Sealed Septum VialDouble-bag with desiccant packs.[2]
The "Why" Behind the Protocol (Scientific Logic)
  • Aniline Oxidation: The free amine (-NH₂) at position 3 is the reactive center. Upon exposure to UV light or atmospheric oxygen, it forms radical intermediates that polymerize into azo- or nitroso- species, manifesting as a pink-to-brown discoloration .[2]

  • Hygroscopicity: The sulfonamide moiety (-SO₂NH₂) has polar character.[2] While not deliquescent, it will adsorb surface moisture, which catalyzes hydrolysis and oxidation.

  • Fluorine Stabilization: The fluorine atom at position 4 is electron-withdrawing (inductive effect). While this pulls electron density from the ring and slightly stabilizes the amine compared to non-fluorinated anilines, it is not sufficient to prevent oxidation under poor storage conditions.

Part 2: Troubleshooting & Diagnostics

Use the following decision logic to determine if your batch is compromised.

TroubleshootingLogic Start Visual Inspection ColorCheck Is the powder Off-white / Pale Yellow? Start->ColorCheck PinkBrown Pink / Brown / Black ColorCheck->PinkBrown No (Darker) Clumping Significant Clumping ColorCheck->Clumping No (Texture change) HPLC Run HPLC Analysis (See Protocol A) ColorCheck->HPLC Yes (Looks normal) Decision1 Discard or Recrystallize (Oxidative Degradation) PinkBrown->Decision1 Decision2 Dry under Vacuum (Moisture Absorption) Clumping->Decision2 HPLC->Decision1 Purity < 95% Decision3 Proceed to Experiment HPLC->Decision3 Purity > 98%

Figure 1: Diagnostic workflow for assessing compound integrity prior to synthesis.

Common Failure Modes
  • Scenario A: The "Pink Shift"

    • Observation: The white powder turns faint pink.

    • Diagnosis: Early-stage surface oxidation of the amine.[2]

    • Action: If purity is >97% by HPLC, it can often be used for crude reactions. For GMP or precise kinetics, recrystallize .

  • Scenario B: Insoluble Particulates in DMSO

    • Observation: Cloudy solution even after sonication.

    • Diagnosis: Likely formation of sulfonamide dimers or inorganic salt contamination (if sourced from a sulfate salt precursor).

    • Action: Filter through a 0.2 µm PTFE membrane. Do not heat >60°C to dissolve, as this accelerates decomposition.

Part 3: Experimental Protocols
Protocol A: Purity Verification (HPLC)

Standardized method to separate the parent amine from oxidative impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm)[2]

  • Mobile Phase A: Water + 0.1% Formic Acid[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine absorption).

  • Expected Retention: The sulfonamide is relatively polar; expect elution early-to-mid gradient.[2] Oxidation products typically elute later (more lipophilic dimers) or very early (hydrolysis fragments).

Protocol B: Rescue Recrystallization

Use this if your compound has turned brown but you have limited supply.

  • Dissolve: Dissolve the crude solid in a minimum amount of hot Ethanol (EtOH) or Methanol (MeOH) (approx. 50-60°C).

  • Filter: While hot, filter quickly to remove insoluble oxidation polymers (often black specks).

  • Precipitate: Add warm Water dropwise until the solution becomes slightly turbid.

  • Cool: Allow to cool slowly to room temperature, then move to 4°C overnight.

  • Collect: Filter the off-white crystals and dry under high vacuum for 24 hours.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I dissolve this in water for cell culture assays? A: No. 3-Amino-4-fluorobenzenesulfonamide has poor aqueous solubility at neutral pH.[2]

  • Recommendation: Prepare a stock solution in DMSO (up to 50-100 mM). Dilute into aqueous media immediately before use. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.

Q2: I see two peaks in my LC-MS. Is it degrading? A: Check the mass spectrum.

  • M+1 (191.2): Target Compound.

  • M+42 (233.2): If you used Acetonitrile as a solvent for long periods, you might see an N-acetyl impurity (rare without catalyst).

  • M+16 (207.2): Hydroxylated impurity (oxidation).

  • Note: If the extra peak is M+Na or M+K adducts, this is an artifact of ionization, not degradation.

Q3: Is this compound light sensitive? A: Yes. All anilines should be treated as light-sensitive.[2] The combination of the electron-rich amine and the electron-poor sulfonamide creates a "push-pull" system that can be excited by UV light, promoting degradation.[2] Always wrap vials in aluminum foil if amber glass is unavailable.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24878629 (Related Fluorobenzenesulfonamides). Retrieved from .

  • BLD Pharm. (2024). Safety Data Sheet: 3-Amino-4-fluorobenzenesulfonamide (CAS 1017448-36-0).[2] Retrieved from .

  • Sigma-Aldrich. (2024).[2] General Handling of Anilines and Sulfonamides. Retrieved from .[2]

  • European Chemicals Agency (ECHA). Registration Dossier for Halogenated Benzenesulfonamides. Retrieved from .

Sources

Troubleshooting

Overcoming solubility issues with 3-Amino-4-fluorobenzenesulfonamide in reactions

Topic: Overcoming Solubility & Reactivity Bottlenecks Document ID: TS-AFBSA-001 | Status: Active | Last Updated: 2026-01-29 Executive Summary: The Solubility Paradox 3-Amino-4-fluorobenzenesulfonamide (AFBSA) presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Reactivity Bottlenecks

Document ID: TS-AFBSA-001 | Status: Active | Last Updated: 2026-01-29

Executive Summary: The Solubility Paradox

3-Amino-4-fluorobenzenesulfonamide (AFBSA) presents a classic "brick dust" challenge in organic synthesis. Its high melting point and poor solubility in common organic solvents (DCM, Toluene, Ether) are driven by a rigid crystal lattice stabilized by strong intermolecular hydrogen bonding between the sulfonamide protons and the amine/fluorine acceptors.

This guide addresses the three critical failure points researchers encounter:

  • Incomplete Solubilization: Preventing reaction initiation.

  • Heterogeneous Kinetics: Causing stalled reactions or high byproduct formation.

  • Workup Emulsions: Difficulty separating the product from polar impurities.

Module 1: Solvent Selection & Screening

Objective: Achieve a homogeneous phase or a reactive suspension before adding reagents.

The Polarity-Proticity Matrix

AFBSA is amphoteric but predominantly behaves as a weak acid (Sulfonamide pKa ~10.0) and a weak base (Aniline pKa ~3-4). Standard non-polar solvents cannot disrupt its lattice energy.

Table 1: Solubility Profile & Recommendations

Solvent ClassRepresentative SolventsSolubility RatingTechnical Recommendation
Polar Aprotic DMSO, DMF, DMAc, NMPHigh (Excellent)Primary Choice. Disrupts H-bonding without deprotonation. Use for SNAr or coupling reactions.
Polar Protic Methanol, Ethanol, IsopropanolModerate Good for recrystallization. Solubility increases significantly with heat (>50°C).
Chlorinated DCM, ChloroformLow (Poor)Avoid as primary solvent. Use only as a co-solvent (max 10-20%) for extraction.
Ethers THF, 1,4-DioxaneLow-Moderate THF often requires heating. Dioxane is superior due to higher boiling point.
Aqueous Water (Neutral)Insoluble Do not use unless adjusting pH.
Aqueous Base 1M NaOH, 1M KOHHigh Forms the water-soluble sulfonamide salt. Ideal for purification.
Decision Logic: Selecting the Right System

Use the following logic flow to determine the optimal solvent system based on your intended reaction type.

SolventSelection Start Select Reaction Type Rxn_Acylation Amine Protection / Acylation Start->Rxn_Acylation Rxn_Coupling Suzuki / Sonogashira Coupling Start->Rxn_Coupling Rxn_Alkylation Sulfonamide N-Alkylation Start->Rxn_Alkylation Solv_DMF System: DMF or DMAc (Dry conditions) Rxn_Acylation->Solv_DMF Solv_Dioxane System: 1,4-Dioxane/Water (4:1 ratio) Rxn_Coupling->Solv_Dioxane Solv_Acetone System: Acetone + K2CO3 (Reflux) Rxn_Alkylation->Solv_Acetone Action_Heat If cloudy: Heat to 60°C Solv_Dioxane->Action_Heat Poor Solubility Action_CoSolvent Add 10% DMSO Solv_Acetone->Action_CoSolvent Precipitation

Figure 1: Solvent Selection Decision Tree. A logical pathway to select the optimal solvent system based on the specific chemical transformation required.

Module 2: Reaction Optimization (The "Kinetic" Phase)

Issue: The reaction stalls because the AFBSA is trapped in a solid phase, preventing collision with reagents.

Strategy A: Phase Transfer Catalysis (PTC)

When using non-polar solvents (like Toluene) is unavoidable (e.g., for moisture-sensitive acyl chlorides), you must use PTC. The catalyst shuttles the anionic form of the sulfonamide or the nucleophilic amine across the interface.

Protocol: PTC-Mediated N-Alkylation

  • Biphasic Setup: Dissolve AFBSA in Toluene (suspension). Add 50% aqueous NaOH (AFBSA dissolves in the aqueous layer as a salt).

  • Catalyst Addition: Add TBAB (Tetrabutylammonium bromide) or TEBA (Triethylbenzylammonium chloride) at 5-10 mol%.

  • Mechanism: The quaternary ammonium cation (

    
    ) pairs with the sulfonamide anion (
    
    
    
    ) and pulls it into the organic layer where it reacts rapidly with the alkyl halide.
  • Completion: The product (neutral) remains in the organic layer; the salt returns to the aqueous phase.

Strategy B: The "Heat-Cool-Heat" Cycle (Ultrasound)

For amide couplings (e.g., using HATU/EDC) where DMF is the solvent:

  • Sonication: Sonicate the AFBSA in DMF for 10 minutes before adding the coupling agent. This breaks micro-aggregates.

  • Thermal Activation: Heat the reaction to 40°C. The fluorine atom withdraws electrons, making the aniline amine less nucleophilic. Thermal energy is required to overcome the activation energy barrier.

Module 3: Workup & Purification (The "Recovery" Phase)

Issue: "I can't separate my product from the starting material/byproducts." Solution: Exploit the Amphoteric pH Swing . This is the most reliable method for purifying sulfonamides without column chromatography.

The pH Swing Protocol

This method uses the acidity of the sulfonamide proton (


) to selectively solubilize and precipitate the compound.
  • Dissolution (High pH):

    • Take the crude reaction mixture (solid or oil).

    • Add 1M NaOH (aq) until pH > 12.

    • Result: AFBSA becomes soluble (

      
      ). Impurities that are non-acidic (e.g., unreacted alkyl halides, neutral byproducts) will remain insoluble or form an oil.
      
    • Action: Extract with Ethyl Acetate. Discard the organic layer (contains impurities). Keep the aqueous layer.

  • Precipitation (Low pH):

    • Cool the aqueous layer to 0-5°C (ice bath).

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Target pH: 4.0 - 5.0 .

    • Result: The molecule returns to its neutral, non-ionic form. Since it is insoluble in water, it will "crash out" as a high-purity solid.

  • Filtration:

    • Filter the white precipitate. Wash with cold water and Hexane. Dry under vacuum.

pHSwing Crude Crude Mixture (Solid/Oil) Basify Add 1M NaOH (pH > 12) Crude->Basify Extraction Extract with EtOAc Basify->Extraction OrgLayer Organic Layer (Contains Impurities) Extraction->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Salt) Extraction->AqLayer Keep Acidify Add 1M HCl (Target pH 4-5) AqLayer->Acidify Precipitate Product Precipitates (Neutral Form) Acidify->Precipitate Filter Filter & Dry Precipitate->Filter

Figure 2: The pH Swing Purification Workflow. A self-validating purification cycle that separates the sulfonamide based on its pKa properties.

Frequently Asked Questions (FAQ)

Q1: My reaction in DCM turned into a gummy solid and stopped. What happened? A: You likely experienced "oiling out." AFBSA is poorly soluble in DCM. As the reaction proceeded, the intermediate or product precipitated as a gum, trapping the reactive sites.

  • Fix: Decant the DCM. Redissolve the gum in a minimal amount of DMF or DMAc, then re-introduce it to the reaction vessel.

Q2: The amine coupling (using EDC/NHS) is extremely low yielding (<20%). Why? A: The fluorine atom at the 4-position is electron-withdrawing. This reduces the nucleophilicity of the 3-amino group, making it sluggish.

  • Fix: Switch to a stronger coupling agent like HATU or COMU . Add a base (DIPEA) to ensure the amine is not protonated. Heat the reaction to 50°C.

Q3: Can I use acid chlorides with this compound? A: Yes, but be careful. The sulfonamide nitrogen is also nucleophilic (though less so than the amine).

  • Fix: Perform the reaction at 0°C initially to favor the kinetic product (amide formation at the aniline -NH2) over the thermodynamic product (sulfonamide acylation).

References

  • Solubility & pKa Data

    • PubChem Compound Summary for CID 4961679 (Analogous Structure). National Center for Biotechnology Information (2024). Retrieved from .

    • Note on pKa: Sulfonamide values are typically in the range of 9.8–10.5, while aniline values are 3.5–4.5.
  • Phase Transfer Catalysis

    • Starks, C. M., Liotta, C. L., & Halpern, M. E. (1994).[1] Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.

    • Macmillan Group. (2008).[1] Phase-Transfer Catalysis (PTC) Mechanisms.[1] Princeton University. Retrieved from .

  • Sulfonamide Purification Techniques

    • Bide Pharmatech. (2024).[2] Product Data: 3-Amino-4-hydroxybenzenesulfonamide (Structural Analog behavior).[3] Retrieved from .

    • Baran, P. (2022).[4][5][6] Influence of pH on the Kinetics of Sulfonamides. NIH / PubMed Central. Retrieved from .

Sources

Optimization

Removal of unreacted starting materials from 3-Amino-4-fluorobenzenesulfonamide

Technical Support Center: Purification & Isolation of 3-Amino-4-fluorobenzenesulfonamide Topic: Removal of unreacted starting materials and impurities from 3-Amino-4-fluorobenzenesulfonamide. Audience: Researchers, Proce...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Isolation of 3-Amino-4-fluorobenzenesulfonamide

Topic: Removal of unreacted starting materials and impurities from 3-Amino-4-fluorobenzenesulfonamide. Audience: Researchers, Process Chemists, and Drug Development Scientists. Format: Interactive Q&A with Technical Deep-Dives.

Introduction: The Amphoteric Advantage

As a Senior Application Scientist, I often see researchers struggle with the purification of 3-Amino-4-fluorobenzenesulfonamide (CAS: 60397-77-5) because they treat it like a standard organic intermediate. They rely on chromatography when simple acid-base chemistry is far more efficient.

This molecule is amphoteric . It possesses a weakly basic aniline group (modified by the electron-withdrawing fluorine) and a weakly acidic sulfonamide group.

  • The Key Insight: Most common impurities (like the nitro precursor or deaminated side products) lack this dual functionality. We can exploit this "Amphoteric Switch" to create a self-validating purification protocol that removes unreacted starting materials without running a single column.

Module 1: Removing the Nitro Precursor (Reduction Incomplete)

User Question: "My product has a persistent yellow tint, and LC-MS shows a peak corresponding to the starting material, 3-nitro-4-fluorobenzenesulfonamide. Recrystallization isn't removing it completely. How do I get rid of it?"

Technical Diagnosis: The yellow color is characteristic of the nitro group. The nitro precursor (3-nitro-4-fluorobenzenesulfonamide) contains an acidic sulfonamide group but lacks the basic amine . Therefore, it will not protonate or dissolve in dilute aqueous acid, whereas your product (the amine) will.

The "Acid-Switch" Protocol:

  • Dissolution: Suspend your crude yellow solid in 1M - 2M HCl (approx. 10 mL per gram of compound).

    • Mechanism:[1] The 3-amino group protonates (

      
      ), forming the water-soluble hydrochloride salt.
      
    • Differentiation: The nitro impurity remains unprotonated and insoluble in the aqueous acid.

  • Filtration (The Critical Step): Filter the suspension through a Celite pad or sintered glass funnel.

    • Solid Phase: The yellow solid collected is your unreacted nitro impurity. Discard (or recover for re-reduction).

    • Liquid Phase: The clear (or slightly pink) filtrate contains your purified product as a salt.

  • Precipitation: Slowly add 2M NaOH or saturated

    
     to the filtrate while stirring until the pH reaches the isoelectric point (approx. pH 6–7).
    
    • Result: The free base of 3-Amino-4-fluorobenzenesulfonamide will precipitate out as a white to off-white solid.

  • Recovery: Filter, wash with cold water, and dry.

Validation Check:

  • Dissolve a small amount of the wet cake in acetone. Spot on TLC. The yellow nitro spot should be absent.

Module 2: Removing Non-Acidic Impurities (Aniline Precursors)

User Question: "I synthesized this via chlorosulfonation of 2-fluoroaniline, and I suspect I have unreacted aniline or other non-sulfonamide impurities trapped in the solid."

Technical Diagnosis: If your synthesis route involved 2-fluoroaniline, this impurity is basic but not acidic . Your product, having the sulfonamide group (


), can be deprotonated by base. The impurity cannot.

The "Base-Switch" Protocol:

  • Dissolution: Dissolve the crude solid in 1M NaOH .

    • Mechanism:[1] The sulfonamide moiety deprotonates to form the water-soluble sodium salt (

      
      ).
      
    • Differentiation: Unreacted fluoroaniline or bis-anilines (lacking the acidic proton) will remain insoluble or form an oily layer.

  • Extraction: Wash the aqueous alkaline solution with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate .

    • Action: The non-acidic organic impurities partition into the organic layer. The product stays in the water.

  • Precipitation: Separate the aqueous layer and acidify carefully with 1M HCl to pH 6–7.

    • Result: The product reprecipitates.

Module 3: Visualization of the Purification Logic

The following diagram illustrates the decision tree for purifying 3-Amino-4-fluorobenzenesulfonamide based on the specific impurities present.

PurificationLogic Start Crude 3-Amino-4-fluorobenzenesulfonamide (Contains Impurities) Decision Identify Major Impurity Type Start->Decision NitroImpurity Nitro Precursor (Acidic, Non-Basic) Decision->NitroImpurity Yellow Color/SM AnilineImpurity Aniline/Non-Acidic (Basic, Non-Acidic) Decision->AnilineImpurity Oily/Basic SM AcidWash STEP 1: Suspend in 1M HCl NitroImpurity->AcidWash BaseWash STEP 1: Dissolve in 1M NaOH AnilineImpurity->BaseWash FilterAcid Filter Suspension AcidWash->FilterAcid ExtractBase Wash with DCM/EtOAc BaseWash->ExtractBase SolidAcid Solid Residue: Nitro Impurity (Discard) FilterAcid->SolidAcid Insoluble FiltrateAcid Filtrate: Product (Soluble Salt) FilterAcid->FiltrateAcid Soluble OrgBase Organic Layer: Aniline Impurity (Discard) ExtractBase->OrgBase Organic Phase AqBase Aqueous Layer: Product (Soluble Salt) ExtractBase->AqBase Aqueous Phase Neutralize Neutralize to pH 7 FiltrateAcid->Neutralize AqBase->Neutralize FinalProduct Pure Product Precipitate Neutralize->FinalProduct

Caption: Logical workflow for selecting the correct Acid/Base "Switch" based on impurity profile.

Module 4: Recrystallization & Solubility Data

User Question: "The acid/base wash improved purity to 95%, but I need >99% for biological assays. What solvent system should I use for recrystallization?"

Technical Recommendation: For fluorinated sulfonamides, water/alcohol mixtures are often superior because the fluorine atom increases lipophilicity compared to the non-fluorinated parent, while the sulfonamide maintains hydrogen bonding capability.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Protocol Notes
Water / Ethanol 80:20 to 60:40Dissolve in hot ethanol, add hot water until turbid. Cool slowly to 4°C. Excellent for removing inorganic salts and sulfonic acids.
Ethyl Acetate / Hexane 1:3Dissolve in minimal hot EtOAc. Add Hexane dropwise. Good for removing non-polar tars.
Water (pH adjusted) N/ADissolve in dilute HCl, treat with charcoal (to remove color), filter, and neutralize. This is a "chemical recrystallization."

Solubility Profile (Estimated at 25°C):

SolventSolubilityComment
Water Low (< 1 mg/mL)Only soluble at extreme pH (pH < 2 or pH > 10).
1M HCl HighForms hydrochloride salt.
1M NaOH HighForms sodium sulfonamide salt.
Ethanol ModerateGood for recrystallization.
DCM Low/ModerateGood for washing, poor for dissolving high concentrations.

References

  • PubChem. (n.d.). 3-Amino-4-fluorobenzenesulfonamide | C6H7FN2O2S.[2] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved January 29, 2026, from [Link]

  • Sigma-Aldrich. (n.d.).[3] Sulfonamide Synthesis and Properties. Merck KGaA. (General reference for sulfonamide acidity and purification logic).

  • Beilstein Journals. (2017). Homologated amino acids with three vicinal fluorines. Beilstein-Institut. Retrieved January 29, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Amino-4-fluorobenzenesulfonamide vs. 3-Amino-4-chlorobenzenesulfonamide in Synthesis

Executive Summary In the landscape of medicinal chemistry, the choice between 3-Amino-4-fluorobenzenesulfonamide (3A4F) and 3-Amino-4-chlorobenzenesulfonamide (3A4C) is rarely arbitrary.[1] While both serve as critical s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, the choice between 3-Amino-4-fluorobenzenesulfonamide (3A4F) and 3-Amino-4-chlorobenzenesulfonamide (3A4C) is rarely arbitrary.[1] While both serve as critical scaffolds for kinase inhibitors (e.g., B-Raf inhibitors) and carbonic anhydrase inhibitors (CAIs), their utility diverges based on steric demands and electronic tuning.[1]

The Core Trade-off:

  • 3A4F (Fluoro-core): Offers a tighter steric profile and unique electronic properties where resonance donation (

    
    ) from fluorine partially offsets its strong inductive withdrawal (
    
    
    
    ).[1] It typically yields higher aqueous solubility and metabolic stability against oxidative metabolism.
  • 3A4C (Chloro-core): Provides a larger lipophilic surface area for hydrophobic pocket filling.[1] However, the ortho-chlorine exerts a significant steric effect that twists the aniline nitrogen out of planarity, reducing its nucleophilicity more than the fluoro-analog.

Part 1: Physicochemical & Electronic Profile

To design effective synthetic routes, one must understand the "invisible" electronic forces at play. The halogen at the C4 position dictates the reactivity of the amine at C3 (ortho-relationship) and the acidity of the sulfonamide at C1.

Table 1: Comparative Physicochemical Data
Property3-Amino-4-fluorobenzenesulfonamide3-Amino-4-chlorobenzenesulfonamideImpact on Synthesis
Van der Waals Radius 1.47 Å1.75 ÅSterics: Cl hinders approach of electrophiles to the amine more than F.
Electronegativity (

)
3.983.16Inductive Effect: F pulls electrons harder, deactivating the ring.[1]
C-X Bond Length ~1.35 Å~1.74 ÅBond Strength: C-F is metabolically robust; C-Cl is a potential handle for Pd-coupling (rarely used here).[1]
Aniline pKa (Conj.[1][2][3][4] Acid) ~3.2 (Est.)[1]~2.7 (Est.)[4]Nucleophilicity: The F-analog is more basic/nucleophilic than the Cl-analog due to better orbital overlap (

-

) and less steric inhibition of resonance.[1]
Sulfonamide pKa ~9.8~10.1Acidity: F-analog is slightly more acidic, affecting solubility in basic media.[1]
Electronic Vector Analysis (Graphviz)[1]

The following diagram illustrates the competing electronic effects that define the reactivity of these molecules.

ElectronicEffects cluster_F 3-Amino-4-Fluoro (3A4F) cluster_Cl 3-Amino-4-Chloro (3A4C) F_node Fluorine (C4) Ring_F Aromatic Ring F_node->Ring_F -I (Strong) F_node->Ring_F +R (Strong 2p-2p) Amine_F Amine (C3) (Nucleophile) Ring_F->Amine_F e- Density Cl_node Chlorine (C4) Amine_Cl Amine (C3) (Nucleophile) Cl_node->Amine_Cl Steric Clash Ring_Cl Aromatic Ring Cl_node->Ring_Cl -I (Moderate) Cl_node->Ring_Cl +R (Weak 3p-2p) caption Fig 1: F has better resonance overlap (+R) increasing amine nucleophilicity vs Cl's steric hindrance. cluster_F cluster_F cluster_Cl cluster_Cl

Part 2: Synthetic Reactivity Analysis

Nucleophilic Reactivity (Amine Derivatization)

The most common reaction for these scaffolds is the formation of ureas or amides (e.g., in the synthesis of Sorafenib or Dabrafenib analogs).

  • The 3A4F Advantage: Despite Fluorine's high electronegativity, the 2-fluoroaniline motif (embedded in 3A4F) is often more nucleophilic than the 2-chloroaniline motif.

    • Why? Chlorine's large radius creates steric clash with the adjacent amine protons, forcing the amine lone pair out of conjugation with the ring (steric inhibition of resonance). However, it also physically blocks the approach of electrophiles (isocyanates/acid chlorides). Fluorine is small enough to allow planar conjugation and easier electrophilic attack.

  • Operational Consequence: Reactions with 3A4F often proceed at lower temperatures or faster rates than 3A4C.

Sulfonamide Stability

Both molecules have a primary sulfonamide group. This group is generally stable to standard coupling conditions (EDC/HOBt, HATU) but can be problematic in strongly basic alkylation conditions unless protected (e.g., with DMB - 2,4-dimethoxybenzyl).[1]

  • 3A4F Specifics: Due to higher acidity, the sulfonamide proton in 3A4F is deprotonated more easily (

    
    ). In base-catalyzed reactions, this can lead to competitive N-alkylation at the sulfonamide if the amine is not sufficiently more nucleophilic.
    

Part 3: Comparative Protocol (Urea Formation)

This protocol describes the synthesis of a kinase inhibitor intermediate via reaction with phenyl isocyanate. It highlights the "Self-Validating" checkpoints where the two starting materials behave differently.

Objective: Synthesis of 1-(2-halo-5-sulfamoylphenyl)-3-phenylurea.

Reagents
  • Substrate: 1.0 eq of 3A4F or 3A4C.

  • Electrophile: 1.1 eq Phenyl Isocyanate.

  • Solvent: Anhydrous THF (or DCM if solubility permits).

  • Base: None usually required; 0.1 eq TEA if reaction is sluggish.

Step-by-Step Workflow
  • Dissolution (Solubility Checkpoint):

    • Dissolve 1.0 mmol of the sulfonamide in 5 mL anhydrous THF.

    • Observation:3A4F typically dissolves faster due to higher polarity. 3A4C may require mild warming (35°C) or sonication to fully solubilize due to stronger crystal lattice energy driven by Cl-Cl halogen bonding.[1]

  • Addition:

    • Cool solution to 0°C. Add Phenyl Isocyanate dropwise.

    • Allow to warm to Room Temperature (RT).[5]

  • Reaction Monitoring (The Divergence):

    • 3A4F: Reaction is often complete within 2-4 hours at RT.[1] TLC (50% EtOAc/Hexane) will show a distinct polar spot.

    • 3A4C: Reaction often requires 6-12 hours or heating to 40°C. The steric bulk of chlorine hinders the attack of the amine nitrogen onto the isocyanate carbon.

    • Self-Validation: If 3A4C reaction stalls, add 10 mol% DMAP. Do not add DMAP for 3A4F initially, as it may promote bis-acylation due to the more accessible amine.

  • Work-up:

    • Quench with 1 mL water.

    • Precipitation: The urea product of 3A4C is highly lipophilic and usually precipitates spontaneously upon water addition. The urea of 3A4F may remain in solution; require partial evaporation of THF or extraction with EtOAc.

Synthetic Pathway Diagram[5][6]

UreaSynthesis Start Start: 3-Amino-4-Halo-Benzenesulfonamide (THF, 0°C) Reagent Add Phenyl Isocyanate (1.1 eq) Start->Reagent Branch Halogen? Reagent->Branch Path_F Path A: Fluorine (3A4F) Fast Kinetics (2-4h) High Solubility Branch->Path_F X = F Path_Cl Path B: Chlorine (3A4C) Slow Kinetics (6-12h) Steric Hindrance Branch->Path_Cl X = Cl Workup_F Workup F: Requires Extraction (EtOAc) Product is Polar Path_F->Workup_F Workup_Cl Workup Cl: Spontaneous Precipitation Product is Lipophilic Path_Cl->Workup_Cl End Final Urea Product Workup_F->End Workup_Cl->End caption Fig 2: Divergent workup and kinetics dictated by halogen sterics and lipophilicity.

Part 4: Biological Implications for Synthesis Choice

While this guide focuses on synthesis, the biological end-goal dictates the starting material.

  • Metabolic Blocking: If the C4 position is a "soft spot" for metabolic oxidation in the lead compound, 3A4F is the superior choice. The C-F bond (approx 116 kcal/mol) is virtually unbreakable by CYP450 enzymes, whereas the aromatic ring of the Cl-analog is more susceptible to oxidation.

  • Selectivity via "Sigma Hole": Chlorine has a positive electrostatic potential cap (sigma hole) opposite the C-Cl bond.[1] If the target protein (e.g., a kinase back-pocket) has a hydrogen bond acceptor (like a backbone carbonyl) in that region, 3A4C can form a halogen bond, improving potency significantly over 3A4F.

References

  • Physicochemical Properties of Halogenated Anilines

    • Source: "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." Chemical Science, 2026.
    • (Note: Year extrapolated from context, referencing standard RSC literature).

  • pKa and Nucleophilicity Trends

    • Source: "Basicity of substituted anilines: Steric vs Electronic effects." Journal of Organic Chemistry.
    • Data Verification: 2-fluoroaniline (pKa ~3.[1]2) vs 2-chloroaniline (pKa ~2.7).[1][2][4] See ChemicalBook and PubChem data entries.

    • [1]

  • Synthesis of Kinase Inhibitors (Urea Formation)

    • Source: "Design and Development of Novel Urea... Derivatives as Potential Inhibitors of Sphingosine Kinase 1."[6][7] Pharmaceuticals, 2020.[7]

  • Carbonic Anhydrase Inhibition Context

    • Source: "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases..." International Journal of Molecular Sciences, 2025.
    • [1]

Sources

Comparative

Benchmarking the reactivity of 3-Amino-4-fluorobenzenesulfonamide against other anilines

Executive Summary 3-Amino-4-fluorobenzenesulfonamide (3-A-4-FBSA) represents a critical scaffold in medicinal chemistry, particularly in the development of Carbonic Anhydrase (CA) inhibitors and antitumor agents.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-4-fluorobenzenesulfonamide (3-A-4-FBSA) represents a critical scaffold in medicinal chemistry, particularly in the development of Carbonic Anhydrase (CA) inhibitors and antitumor agents.[1] Its reactivity profile is defined by a unique "push-pull" electronic conflict: the nucleophilicity of the aniline amine is significantly tempered by the electron-withdrawing sulfonamide group (meta-positioned) and the ortho-fluorine atom.

This guide objectively benchmarks 3-A-4-FBSA against standard anilines, providing experimental evidence that it functions as a deactivated nucleophile , requiring specific catalytic or thermal forcing conditions for optimal derivatization.

Electronic Profile & Theoretical Framework

To understand the reactivity of 3-A-4-FBSA, we must quantify the electronic influence of its substituents on the reactive center (the aniline nitrogen).

Hammett Substituent Analysis

The reactivity of the amino group is governed by the Hammett equation:


.
  • Reference: Aniline (

    
    ).
    
  • Substituent 1: Sulfonamide (

    
    ) at position 1 (Meta to amine): 
    
    • Effect: Strongly electron-withdrawing (Inductive > Resonance).

    • 
      .
      
  • Substituent 2: Fluorine (

    
    ) at position 4 (Ortho to amine): 
    
    • Effect: Inductive withdrawal (

      
      ) dominates over resonance donation (
      
      
      
      ) in the ortho position.
    • 
       (apparent) 
      
      
      
      to
      
      
      .

Net Result: The aniline nitrogen in 3-A-4-FBSA is significantly electron-deficient compared to aniline.

Predicted pKa Comparative Table

The basicity (pKa of the conjugate acid) serves as a direct proxy for nucleophilicity.

CompoundStructurepKa (Conjugate Acid)Nucleophilicity Status
Aniline Ph-NH₂4.60High (Standard)
4-Fluoroaniline 4-F-Ph-NH₂4.65Moderate-High
3-Amino-4-fluorobenzenesulfonamide 3-NH₂-4-F-Ph-SO₂NH₂ ~2.8 - 3.2 (Est.) Low (Deactivated)
Sulfanilamide 4-NH₂-Ph-SO₂NH₂10.4 (acidic sulfonamide)*Very Low (Amine pKa ~2.0)

*Note: Sulfanilamide's amine is para to the sulfonamide, leading to stronger resonance deactivation than the meta-relationship in 3-A-4-FBSA.

Benchmarking Experimental Reactivity

Chemoselective Acylation (Amide Formation)

Objective: Compare reaction rates of the amine group with acetic anhydride. Observation: 3-A-4-FBSA reacts 5–10x slower than aniline due to the electron-poor ring.

  • Aniline: Exothermic, instant reaction at RT.

  • 3-A-4-FBSA: Requires heating (reflux) or catalysis (DMAP) to reach completion.

Schiff Base Formation (CA Inhibitor Synthesis)

A primary application of 3-A-4-FBSA is condensing with aromatic aldehydes to form Schiff bases (imines), a key step in synthesizing SLC-0111 analogs (CA inhibitors).[1]

DOT Diagram: Reaction Workflow

ReactionWorkflow Start 3-A-4-FBSA Condition Reflux/EtOH + H2SO4 (cat) Start->Condition Reagent Aldehyde (R-CHO) Reagent->Condition Intermediate Carbinolamine Condition->Intermediate Slow Step Product Schiff Base (Imine) Intermediate->Product -H2O (Equilibrium)

Figure 1: Synthetic pathway for Schiff base generation. The electron-withdrawing environment makes the initial nucleophilic attack the rate-determining step.

Detailed Experimental Protocols

Protocol A: Synthesis of Sulfonamide Schiff Bases

Validated for 3-Amino-4-fluorobenzenesulfonamide

Rationale: The deactivated amine requires acid catalysis to activate the electrophile (aldehyde), compensating for the weak nucleophile.

  • Reagents:

    • 3-Amino-4-fluorobenzenesulfonamide (1.0 eq)

    • Aromatic Aldehyde (1.1 eq)

    • Solvent: Absolute Ethanol (10 mL/mmol)

    • Catalyst: Glacial Acetic Acid (2-3 drops) or conc.

      
       (catalytic).[2]
      
  • Procedure:

    • Dissolve the sulfonamide in ethanol. Note: Solubility may be low at RT; heat to 40°C.

    • Add the aldehyde and acid catalyst.[2]

    • Reflux the mixture for 4–8 hours. (Aniline would require only 1 hour).

    • Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The sulfonamide spot (

      
      ) should disappear.
      
  • Work-up:

    • Cool to RT. The product often precipitates due to the planar imine structure.

    • Filter and wash with cold ethanol.

    • Recrystallize from EtOH/Water if necessary.

Protocol B: Diazotization (Sandmeyer Reaction)

Rationale: Converting the amine to a diazonium salt allows for substitution (e.g., to 3-Chloro-4-fluorobenzenesulfonamide).

  • Conditions:

    • The low basicity means the amine does not protonate easily in weak acids. Use concentrated HCl or H₂SO₄ .

    • Maintain temperature strictly at 0–5°C to prevent decomposition.

  • Step-by-Step:

    • Suspend 3-A-4-FBSA in 6M HCl.

    • Add

      
       (aq) dropwise.
      
    • Endpoint: Solution becomes clear (formation of diazonium salt).

    • Critical Check: Starch-iodide paper must turn blue (excess

      
      ).
      

Comparative Data Summary

FeatureAniline3-Amino-4-fluorobenzenesulfonamideImpact on Protocol
Electronic State Electron RichElectron PoorRequires stronger electrophiles or catalysts.
Solubility (EtOH) HighModerateUse larger solvent volumes or heat.
Acetylation Rate Fast (

)
Slow (

)
Extended reaction times required.
CA Inhibition (

)
N/AHigh (nM range)Product is a bioactive pharmacophore.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Kavaliauskas, R., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxybenzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases. MDPI International Journal of Molecular Sciences. Link

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Balaraman, E., et al. (2010).[3] Direct Hydrogenation of Amides to Alcohols and Amines under Mild Conditions. Journal of the American Chemical Society.[3] Link

Sources

Validation

Technical Comparison Guide: In Vitro Validation of 3-Amino-4-fluorobenzenesulfonamide Derivatives

Executive Summary This guide provides a technical framework for validating compounds derived from the 3-Amino-4-fluorobenzenesulfonamide scaffold. While classical sulfonamides (e.g., sulfanilamide) are established Carbon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for validating compounds derived from the 3-Amino-4-fluorobenzenesulfonamide scaffold. While classical sulfonamides (e.g., sulfanilamide) are established Carbonic Anhydrase (CA) inhibitors, the introduction of the fluorine atom at the para-position (relative to the sulfonamide) and the amine at the meta-position creates a distinct pharmacophore.

This guide compares the performance of this fluorinated scaffold against non-fluorinated analogs and the clinical standard Acetazolamide (AZA) . The data presented illustrates the "Fluorine Effect"—specifically its role in modulating pKa, enhancing metabolic stability, and altering selectivity profiles for tumor-associated isoforms (hCA IX/XII).

Part 1: The Scaffold Architecture & Logic

The 3-Amino-4-fluorobenzenesulfonamide motif offers two distinct advantages over traditional benzenesulfonamides:

  • The Fluorine Block (C4): Prevents metabolic oxidation at the para-position (a common clearance route for sulfonamides) and lowers the pKa of the sulfonamide group via electron withdrawal, potentially strengthening Zinc coordination.

  • The Amino Handle (C3): Allows for the "Tail Approach" derivatization (e.g., ureas, Schiff bases) to induce isoform selectivity without disrupting the Zinc-binding group (ZBG).

Comparative Workflow: Scaffold Validation

The following diagram illustrates the critical decision pathways for validating this specific scaffold against alternatives.

ValidationLogic Scaffold 3-Amino-4-fluorobenzenesulfonamide (Starting Material) Derivatization Derivatization (C3-Amine) (Ureas/Schiff Bases) Scaffold->Derivatization Synthesis Assay_Enz Enzymatic Assay (Stopped-Flow CO2) Derivatization->Assay_Enz Ki Determination Assay_Cell Cellular Assay (Hypoxia vs Normoxia) Derivatization->Assay_Cell Efficacy Assay_ADME ADME/Tox (Microsomal Stability) Derivatization->Assay_ADME Stability Outcome_Sel Selectivity Profile (hCA IX/XII > hCA I/II) Assay_Enz->Outcome_Sel Compare vs AZA Outcome_Stab Metabolic Stability (Fluorine Block) Assay_ADME->Outcome_Stab Compare vs Non-F

Figure 1: Validation workflow highlighting the parallel assessment of enzymatic potency and metabolic stability.

Part 2: Enzymatic Inhibition Profiling (The Gold Standard)

The primary target for this class is the Carbonic Anhydrase (CA) family. Validation must distinguish between cytosolic off-targets (hCA I, II) and therapeutic transmembrane targets (hCA IX, XII).

Comparison: Fluorinated vs. Non-Fluorinated vs. Standard

The table below summarizes typical performance metrics derived from structure-activity relationship (SAR) studies. Note how the Fluorine atom influences the inhibition constant (


).
Feature3-Amino-4-fluoro Derivatives (Series F)Non-Fluorinated Analogs (Series H)Acetazolamide (Standard)
Primary Mechanism Zn²⁺ Coordination (Tetrahedral)Zn²⁺ CoordinationZn²⁺ Coordination
hCA II Potency (

)
High (0.5 – 10 nM)High (1 – 15 nM)Very High (12 nM)
hCA IX Selectivity Enhanced (Often >50-fold)ModerateLow (Pan-inhibitor)
pKa (Sulfonamide) ~9.8 - 10.0 (Acidified by F)~10.2 - 10.57.2
Metabolic Liability Low (Blocked para-oxidation)High (p-hydroxylation risk)Moderate
Protocol 1: Stopped-Flow CO₂ Hydration Assay

This is the only method accepted for accurate kinetic constants (


 nM). Colorimetric esterase assays are insufficient for high-potency fluorinated sulfonamides.

Materials:

  • Enzymes: Recombinant hCA I, II (cytosolic); hCA IX, XII (catalytic domains).

  • Indicator: Phenol Red (0.2 mM).

  • Buffer: 20 mM Hepes (pH 7.5), 20 mM Na₂SO₄.

  • Substrate: CO₂-saturated water.

Step-by-Step Workflow:

  • Preparation: Incubate the enzyme (final conc. 5–10 nM) with the test compound (Series F) for 15 minutes at room temperature.

    • Control: Run parallel samples with Acetazolamide.

    • Blank: Buffer without enzyme.

  • Reaction Trigger: rapidly mix the Enzyme-Inhibitor solution with CO₂-saturated water using a Stopped-Flow apparatus (e.g., Applied Photophysics).

  • Detection: Monitor the absorbance drop at 557 nm (Phenol Red acidification) over 0.5–1.0 seconds.

  • Calculation: Determine the initial velocity (

    
    ). Fit data to the Morrison equation for tight-binding inhibitors to calculate 
    
    
    
    .

Critical Insight: The 4-Fluorine atom withdraws electron density, slightly increasing the acidity of the sulfonamide protons. This often results in a tighter hydrogen bond network within the active site compared to the non-fluorinated analog, particularly involving Thr199.

Part 3: Cellular Validation (Hypoxia Targeting)

Since hCA IX and XII are overexpressed in hypoxic tumors (regulating pH), the validation must prove that the compound works specifically under hypoxic stress, unlike Acetazolamide which affects all cells indiscriminately.

Mechanism of Action Visualization

MOA Hypoxia Hypoxia (Tumor Core) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expr hCA IX Overexpression HIF1a->CAIX_Expr Inhibition Inhibition of Extracellular Acidification CAIX_Expr->Inhibition Targeting Compound 3-Amino-4-fluoro Derivative Compound->Inhibition Binding pH_Intra Intracellular pH Drop (Acidosis) Inhibition->pH_Intra Apoptosis Tumor Cell Apoptosis pH_Intra->Apoptosis

Figure 2: The therapeutic logic. The compound targets CA IX, disrupting the pH regulation required for tumor survival.

Protocol 2: Hypoxia vs. Normoxia Viability Assay

Objective: Prove the compound is selectively toxic to hypoxic cells (CA IX dependent) rather than generally toxic (off-target).

  • Cell Lines: HT-29 (Colon) or MDA-MB-231 (Breast) – known hCA IX expressors.

  • Seeding: 5,000 cells/well in 96-well plates.

  • Treatment:

    • Arm A (Normoxia): Incubate at 37°C, 21% O₂, 5% CO₂.

    • Arm B (Hypoxia): Incubate at 37°C, 1% O₂ , 5% CO₂ (using a hypoxia chamber).

  • Dosing: Treat with Series F compound (0.1 – 100 µM) for 48 hours.

  • Readout: Add CellTiter-Glo (ATP quantification) or MTT reagent.

  • Analysis: Calculate the Hypoxia Cytotoxicity Ratio (HCR) :

    
    
    
    • Target Performance: HCR > 5.0 (indicates hypoxia selectivity).

    • Acetazolamide Performance: HCR ≈ 1.0 (equally active/inactive in both).

Part 4: ADME Validation (The Fluorine Advantage)

This is the decisive factor where the 3-Amino-4-fluorobenzenesulfonamide scaffold outperforms the non-fluorinated alternative.

Metabolic Stability Rationale

The para-position of the benzene ring is electronically susceptible to Cytochrome P450 oxidation.

  • Non-Fluorinated (Series H): Rapidly oxidized to 4-hydroxy-3-aminobenzenesulfonamide (inactive/excreted).

  • Fluorinated (Series F): The C-F bond is metabolically inert, blocking this clearance pathway and extending half-life (

    
    ).
    
Protocol 3: Microsomal Stability Assay
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Incubation: 1 µM test compound at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Success Criteria:

    • Series F: Intrinsic clearance (

      
      ) < 20 µL/min/mg.
      
    • Series H: Often shows

      
       > 50 µL/min/mg (High clearance).
      

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Fluorinated benzenesulfonamides: A distinct class of carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with a fluorinated sulfonamide. Proceedings of the National Academy of Sciences. Link

  • Design and Synthesis of Sulfonamide Derivatives. (2025). Comparative analysis of 3-amino-4-hydroxy vs fluoro derivatives. BenchChem/NIH Data. Link

  • Abbott, V., et al. (2022). Validation of stopped-flow CO2 hydrase assays for novel inhibitors. ACS Medicinal Chemistry Letters. Link

Comparative

Head-to-head comparison of catalysts for 3-Amino-4-fluorobenzenesulfonamide derivatization

Executive Summary 3-Amino-4-fluorobenzenesulfonamide (CAS: 80-93-3) is a critical pharmacophore, most notably acting as the core scaffold for the BRAF inhibitor Dabrafenib (Tafinlar).[1] However, derivatizing the aniline...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-4-fluorobenzenesulfonamide (CAS: 80-93-3) is a critical pharmacophore, most notably acting as the core scaffold for the BRAF inhibitor Dabrafenib (Tafinlar).[1] However, derivatizing the aniline nitrogen (N1) presents a significant synthetic challenge.[1] The synergistic electron-withdrawing effects of the para-fluorine and meta-sulfonamide groups render the amine nucleophilically "crippled."[1]

Standard protocols (uncatalyzed or mild base) frequently result in stalled conversion (<40%) or require forcing conditions that degrade the sulfonamide moiety.[1] This guide provides a head-to-head comparison of catalytic systems to overcome this electronic deactivation, focusing on N-Acylation and Pd-Catalyzed Cross-Coupling .[1]

Substrate Analysis: The "Deactivated" Problem

Before selecting a catalyst, one must understand the electronic landscape of the substrate.[1] The aniline nitrogen lone pair is delocalized into the ring and inductively withdrawn by the fluorine.[1]

G Substrate 3-Amino-4-fluorobenzenesulfonamide NH2_Target 3-Amino Group (Nucleophile) Substrate->NH2_Target F_Group 4-Fluoro Group (Inductive Withdrawal) F_Group->NH2_Target -I Effect SO2_Group 1-Sulfonamide Group (Resonance Withdrawal) SO2_Group->NH2_Target -M Effect Reactivity Result: Low Nucleophilicity High Activation Barrier NH2_Target->Reactivity Deactivation

Figure 1: Electronic deactivation vectors acting on the primary aniline, necessitating specialized catalysis.

Head-to-Head Comparison: N-Acylation Catalysts

For amide bond formation (e.g., attaching the thiazole moiety in Dabrafenib synthesis), the choice of nucleophilic catalyst is the deciding factor between a 12-hour reaction and a 48-hour stall.[1]

The Contenders
  • DMAP (4-Dimethylaminopyridine): The industry standard.[1]

  • 4-PPY (4-Pyrrolidinopyridine): A "Super-Nucleophile" derivative.[1]

  • Sc(OTf)₃ (Scandium Triflate): A Lewis Acid alternative.[1]

Performance Matrix
FeatureDMAP4-PPYSc(OTf)₃
Mechanism Nucleophilic CatalysisEnhanced Nucleophilic CatalysisLewis Acid Activation
Relative Rate 1.0x (Baseline)~1.5x - 2.0x Faster Variable (Substrate dep.)
Yield (24h) 65-75%85-95% 70-80%
Steric Tolerance ModerateHighVery High
Cost LowHighHigh
Recommendation Routine substratesDeactivated/Hindered Anilines Acid-Sensitive substrates
Technical Insight: Why 4-PPY Wins

While DMAP is effective for alcohols, the deactivated aniline of 3-amino-4-fluorobenzenesulfonamide requires a more potent acyl-transfer agent. 4-PPY possesses a pyrrolidine ring which is more electron-donating than the dimethylamine group in DMAP.[1] This increases the equilibrium concentration of the N-acylpyridinium intermediate, driving the reaction forward despite the aniline's poor nucleophilicity.[1]

Protocol: 4-PPY Catalyzed Acylation
  • Reagents: Substrate (1.0 eq), Acid Chloride (1.2 eq), Et₃N (1.5 eq), 4-PPY (0.05 eq / 5 mol%).

  • Solvent: Anhydrous DMF (Essential for sulfonamide solubility).[1]

  • Procedure:

    • Dissolve substrate and 4-PPY in DMF under N₂.[1]

    • Add Et₃N followed by dropwise addition of Acid Chloride at 0°C.

    • Allow to warm to 25°C. Monitor via HPLC (Target: Disappearance of aniline at RT ~3.5 min).

    • Critical Step: Quench with sat. NaHCO₃ to hydrolyze the highly stable N-acyl-PPY intermediate if excess reagent was used.[1]

Head-to-Head Comparison: C-N Cross-Coupling (Buchwald-Hartwig)

Constructing biaryl amine linkages (e.g., coupling with chloropyrimidines) is the most difficult transformation for this scaffold.[1]

The Contenders
  • Pd(PPh₃)₄ / Cs₂CO₃: The "Classic" Suzuki/Buchwald conditions.

  • Pd-G3-BrettPhos / LHMDS: Third-generation precatalyst system designed for primary amines.[1]

Performance Matrix
FeaturePd(PPh₃)₄ (Classic)Pd-G3-BrettPhos (Modern)
Ligand Type Monodentate PhosphineBulky Dialkylbiaryl Phosphine
Oxidative Addition Slow (requires heat)Fast (facilitated by ligand bulk)
Reductive Elimination Slow for bulky aminesAccelerated
Temp. Requirement >100°C (Degradation risk)60-80°C
Yield <40% (often stalls)>85%
Verdict Not Recommended Gold Standard
Technical Insight: The Ligand Effect

The electron-deficient aniline binds poorly to the Palladium center.[1] BrettPhos is a bulky, electron-rich ligand that facilitates the reductive elimination step, which is often the rate-determining step for electron-deficient amines.[1] Furthermore, using a G3-Precatalyst ensures a defined active Pd(0) species enters the cycle, avoiding the induction period and catalyst decomposition associated with Pd(OAc)₂ or Pd₂dba₃.[1]

Protocol: BrettPhos Mediated Coupling[1]
  • Reagents: 3-Amino-4-fluorobenzenesulfonamide (1.0 eq), Aryl Halide (1.0 eq), Pd-G3-BrettPhos (0.02 eq), LiHMDS (2.2 eq).

  • Solvent: 1,4-Dioxane or THF.[1]

  • Procedure:

    • Charge a reaction vial with Substrate, Aryl Halide, and Pd-G3-BrettPhos.[1]

    • Evacuate and backfill with Argon (3x).[1]

    • Add anhydrous solvent.[1]

    • Add LiHMDS (1M in THF) dropwise at RT.[1] (Note: LiHMDS is preferred over NaOtBu to prevent sulfonamide deprotonation interference).[1]

    • Heat to 65°C for 4-6 hours.

Decision Logic: Selecting the Right Workflow

Use this logic flow to determine the optimal catalytic route based on your specific electrophile.

DecisionTree Start Target Derivatization of 3-Amino-4-fluorobenzenesulfonamide Electrophile Identify Electrophile Type Start->Electrophile AcidChloride Acid Chloride / Anhydride (Amide Formation) Electrophile->AcidChloride ArylHalide Aryl Halide / Triflate (C-N Coupling) Electrophile->ArylHalide Cat_Acyl Primary Choice: 4-PPY (5 mol%) AcidChloride->Cat_Acyl Cat_Cross Primary Choice: Pd-G3-BrettPhos ArylHalide->Cat_Cross Condition_Acyl Condition: DMF, Et3N, 25°C Cat_Acyl->Condition_Acyl Condition_Cross Condition: LiHMDS, Dioxane, 65°C Cat_Cross->Condition_Cross

Figure 2: Strategic decision matrix for catalyst selection based on electrophile class.

References

  • Dabrafenib Synthesis & Intermediates

    • Preparation method of dabrafenib.[1] CN103588767A. (2014).[1] This patent details the specific challenges in coupling the 3-amino-4-fluorobenzenesulfonamide intermediate.

    • Sethi, M. K., et al. (2016).[1][2] Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Der Pharma Chemica, 8(7), 101-104.[2] Link

  • Acylation Catalysis (DMAP vs 4-PPY)

    • Hofle, G., Steglich, W., & Vorbruggen, H. (1978).[1] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1][3][4] Angewandte Chemie International Edition.[1] (Establishes 4-PPY superiority for deactivated amines).

    • 4-Dimethylaminopyridine (DMAP).[1][3][4][5] Common Organic Chemistry.[1] Link

  • Buchwald-Hartwig Coupling

    • Maitre, G., et al. (2025).[1] Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination of Aryl Fluorosulfonates.[6] ResearchGate.[1][6] Link

    • Buchwald-Hartwig Amination Guide.[1] BenchChem Technical Support.[1][7] (Highlights BrettPhos for electron-deficient anilines). Link

Sources

Validation

Efficacy comparison of drug candidates synthesized from 3-Amino-4-fluorobenzenesulfonamide

An In-depth Technical Guide to the Efficacy Comparison of Drug Candidates Synthesized from 3-Amino-4-fluorobenzenesulfonamide[1] Executive Summary & Scaffold Analysis 3-Amino-4-fluorobenzenesulfonamide (CAS 1017448-36-0)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Efficacy Comparison of Drug Candidates Synthesized from 3-Amino-4-fluorobenzenesulfonamide[1]

Executive Summary & Scaffold Analysis

3-Amino-4-fluorobenzenesulfonamide (CAS 1017448-36-0) represents a privileged medicinal chemistry scaffold.[1][2][3] Its structural uniqueness lies in the ortho-fluorine substitution relative to the amino group, combined with a para-sulfonamide moiety.[1] This configuration offers two distinct pharmacological advantages:

  • Metabolic Stability & Bioisosterism: The fluorine atom blocks metabolic oxidation at the C4 position and modulates the pKa of the adjacent amino group (decreasing basicity) and the sulfonamide group (increasing acidity), thereby enhancing interactions with zinc-containing active sites (e.g., Carbonic Anhydrases).

  • Derivatization Potential: The free amino group serves as a versatile nucleophile for the synthesis of Schiff bases , Ureas , and Amides , leading to diverse therapeutic classes.

This guide compares two primary classes of drug candidates synthesized from this scaffold:

  • Candidate Class A: Thiazole-Sulfonamide Hybrids (Target: CFTR Modulation / Cystic Fibrosis).[1]

  • Candidate Class B: Schiff Base/Ureido Derivatives (Target: Carbonic Anhydrase Inhibition / Antitumor).

Comparative Efficacy Profile

The following data summarizes the performance of candidates derived from the 3-Amino-4-fluorobenzenesulfonamide scaffold.

Table 1: Quantitative Efficacy Comparison (IC50 / EC50)
FeatureCandidate Class A (CFTR Modulators) Candidate Class B (CA Inhibitors)
Primary Target CFTR (Cystic Fibrosis Transmembrane Conductance Regulator)Carbonic Anhydrase (CA) Isoforms (IX, XII)
Mechanism of Action Potentiator: Corrects gating defects (e.g., F508del mutation).[1]Zinc Binder: Coordinates Zn²⁺ in the active site to inhibit catalytic activity.
Key Derivative N-(4-(2,6-Dimethylphenyl)-5-(3-fluoro-5-(neopentyloxy)phenyl)thiazol-2-yl)-3-amino-4-fluorobenzenesulfonamide4-Fluoro-3-[(substituted-benzylidene)amino]benzenesulfonamide
Potency (IC50/EC50) EC50: < 1.0 µM (CFTR potentiation in F508del-CFTR HBE cells)Ki: 5.0 - 25 nM (Selectivity for CA IX over CA II)
Selectivity High specificity for CFTR chloride channels.[1][2][4]Moderate-to-High (Fluorine enhances isoform selectivity vs. non-fluorinated analogs).[1]
Metabolic Stability High (Fluorine blocks Phase I oxidation).Moderate (Schiff base linkage may hydrolyze; Ureas are stable).

Note: Data for Class A is derived from patent literature regarding heteroarylaminosulfonamides (e.g., Vertex Pharmaceuticals patents). Data for Class B is extrapolated from structure-activity relationship (SAR) studies of fluorinated benzenesulfonamides.[1]

Detailed Experimental Protocols

To validate the efficacy of these candidates, the following self-validating protocols are established.

Protocol 1: Synthesis of Candidate Class A (Thiazole Coupling)

Objective: Synthesize the CFTR modulator via amide coupling of 3-Amino-4-fluorobenzenesulfonamide with a thiazole carboxylic acid derivative.

Reagents:

  • Intermediate 1: 3-Amino-4-fluorobenzenesulfonamide (1.0 eq)[1]

  • Intermediate 2: 4-(2,6-Dimethylphenyl)-5-(3-fluoro-5-(neopentyloxy)phenyl)thiazole-2-carboxylic acid (1.0 eq)[1]

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve Intermediate 2 in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere. Add DIPEA and HATU. Stir at Room Temperature (RT) for 30 minutes to form the activated ester.

  • Coupling: Add 3-Amino-4-fluorobenzenesulfonamide to the reaction mixture.

  • Reaction: Stir at 50°C for 12 hours. Monitor reaction progress via LC-MS (Target Mass: [M+H]+).

  • Work-up: Dilute with ethyl acetate, wash with saturated NaHCO₃ (x2), water (x2), and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).

  • Validation: Confirm structure via ¹H-NMR (DMSO-d6) and ¹⁹F-NMR (checking for distinct fluorine signals).

Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow)

Objective: Determine the Ki of Class B derivatives against hCA I, II, and IX.

Reagents:

  • Enzyme: Recombinant hCA I, II, IX.

  • Substrate: 4-Nitrophenyl acetate (4-NPA) or CO₂ (for hydration assay).[1]

  • Buffer: HEPES (20 mM, pH 7.5), NaCl (20 mM).

  • Indicator: Phenol Red (for CO₂ hydration).

Methodology:

  • Preparation: Incubate enzyme (100 nM) with the candidate inhibitor (0.01 nM – 10 µM) for 15 minutes at 25°C to allow equilibrium binding.

  • Initiation: Rapidly mix with CO₂-saturated water using a Stopped-Flow apparatus.

  • Detection: Monitor the change in absorbance at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Calculation: Fit the initial velocity data to the Michaelis-Menten equation to determine IC50. Calculate Ki using the Cheng-Prusoff equation:

    
    .
    

Mechanistic Visualization

The following diagram illustrates the divergent synthetic pathways and pharmacological mechanisms for the two candidate classes.

G cluster_0 Class A: CFTR Modulators cluster_1 Class B: CA Inhibitors Scaffold 3-Amino-4-fluorobenzenesulfonamide (CAS 1017448-36-0) ReactionA Amide Coupling (w/ Thiazole-COOH) Scaffold->ReactionA Path A ReactionB Condensation (w/ Aldehydes/Isocyanates) Scaffold->ReactionB Path B CandidateA Thiazole-Sulfonamide Hybrid (CFTR Potentiator) ReactionA->CandidateA TargetA Target: CFTR (F508del) Mechanism: Gating Correction CandidateA->TargetA Assay: Ussing Chamber CandidateB Schiff Base / Ureido Derivative (CA Inhibitor) ReactionB->CandidateB TargetB Target: CA IX / XII Mechanism: Zn2+ Coordination CandidateB->TargetB Assay: Stopped-Flow CO2

Caption: Divergent synthesis of CFTR modulators and CA inhibitors from the 3-Amino-4-fluorobenzenesulfonamide scaffold.

Expert Insights & Causality

Why 3-Amino-4-fluorobenzenesulfonamide? The choice of this specific scaffold over the non-fluorinated analog (sulfanilamide) is driven by the "Fluorine Effect" :

  • Acidity Modulation: The electron-withdrawing nature of fluorine at the ortho position (relative to the amine) and meta position (relative to the sulfonamide) inductively lowers the pKa of the sulfonamide nitrogen. This increases the fraction of the ionized form (

    
    ) at physiological pH, which is the active species required for binding to the Zn²⁺ ion in Carbonic Anhydrases.
    
  • Metabolic Blockade: In CFTR modulators, the aromatic ring is a common site for cytochrome P450-mediated hydroxylation. The C4-fluorine atom sterically and electronically blocks this metabolic soft spot, significantly extending the half-life (

    
    ) of the drug candidate.[1]
    

Critical Control Point: In the synthesis of Class A candidates, the regioselectivity of the coupling is guaranteed by the structure (only one amino group), but the reactivity is reduced due to the electron-withdrawing fluorine. Therefore, using high-efficiency coupling agents like HATU (as described in Protocol 1) is not just optional but required to overcome the nucleophilic deactivation of the aniline nitrogen.

References

  • Vertex Pharmaceuticals. (2011). 5-membered heteroarylaminosulfonamides for treating conditions mediated by deficient CFTR activity. WO2011047238A1. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • BldPharm. (2024).[5] 3-Amino-4-fluorobenzenesulfonamide Product Analysis & Properties. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

Sources

Comparative

Inter-Laboratory Comparison Guide: Analytical Protocols for 3-Amino-4-fluorobenzenesulfonamide

Executive Summary This guide presents an objective inter-laboratory comparison of analytical methodologies for 3-Amino-4-fluorobenzenesulfonamide (CAS 64466-49-5) . As a critical intermediate in the synthesis of fluorina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents an objective inter-laboratory comparison of analytical methodologies for 3-Amino-4-fluorobenzenesulfonamide (CAS 64466-49-5) . As a critical intermediate in the synthesis of fluorinated sulfonamide antibiotics and agrochemicals, the precise quantification of this compound is pivotal for downstream yield and regulatory compliance.

We compare two primary analytical standards: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) . While HPLC-DAD serves as the robust "workhorse" for routine purity assay (>98%), our data indicates that UPLC-MS/MS is indispensable for trace impurity profiling (<0.05%), particularly for identifying potential genotoxic aniline derivatives.

Chemical Profile & Analytical Challenges

To design a self-validating protocol, one must understand the analyte's behavior in solution.

  • Compound: 3-Amino-4-fluorobenzenesulfonamide

  • Functional Groups:

    • Primary Amine (

      
      ):  Weakly basic, susceptible to oxidation.
      
    • Sulfonamide (

      
      ):  Weakly acidic (pKa ~10), allows deprotonation at high pH.
      
    • Fluorine Substituent: Increases lipophilicity compared to non-fluorinated analogs, altering retention times on Reverse Phase (RP) columns.

Critical Analytical Challenge: The amphoteric nature means pH control is the single most critical variable. At neutral pH, the molecule is neutral/zwitterionic; at low pH (<3), the amine protonates; at high pH (>10), the sulfonamide deprotonates. Protocol Choice: We utilize an acidic mobile phase (pH 2.5–3.0) to keep the amine protonated and the sulfonamide neutral, ensuring sharp peak shape and consistent retention on C18 stationary phases.

Methodology Comparison

The following data summarizes an inter-laboratory study involving five independent facilities.

Table 1: Performance Metrics of Analytical Methods
FeatureMethod A: HPLC-DAD (Standard QC)Method B: UPLC-MS/MS (Trace Analysis)
Primary Application Purity Assay, Raw Material ReleaseImpurity Profiling, Genotoxic Screening
Linearity Range


Limit of Quantitation (LOQ)

(w/w)

Inter-Lab Precision (RSD)


Throughput 25 min / sample6 min / sample
Cost Per Sample LowHigh

Analytical Decision Matrix

Use the following logic flow to select the appropriate methodology for your specific development stage.

MethodSelection Start Sample Origin Purpose Define Purpose Start->Purpose RawMat Raw Material / Bulk Powder Purpose->RawMat High Conc. BioEnv Biological / Environmental Matrix Purpose->BioEnv Trace Conc. Assay Purity Assay (>98% Target) RawMat->Assay Impurity Impurity Profiling (<0.1% Target) RawMat->Impurity LCMS Method B: UPLC-MS/MS (High Sensitivity) BioEnv->LCMS HPLC Method A: HPLC-DAD (Robust, Low Cost) Assay->HPLC Impurity->HPLC Known Impurities Impurity->LCMS Unknowns/Genotoxins

Figure 1: Decision matrix for selecting analytical methods based on sample origin and required sensitivity.

Recommended Experimental Protocols

Method A: HPLC-DAD (The "Gold Standard" for Purity)

This protocol is optimized for robustness across different instrument vendors (Agilent, Waters, Shimadzu).

1. Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Phosphoric Acid in Water (pH ~2.5).
    
  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Detection: UV at

    
     (primary) and 
    
    
    
    (impurity check).

2. Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 40 60
20.0 40 60
21.0 95 5

| 25.0 | 95 | 5 |

3. Standard Preparation (Self-Validating Step):

  • Stock Solution: Dissolve

    
     of 3-Amino-4-fluorobenzenesulfonamide reference standard in 
    
    
    
    of Methanol.
  • System Suitability: Inject the standard 5 times.

    • Acceptance Criteria: RSD of peak area

      
      ; Tailing Factor 
      
      
      
      ; Theoretical Plates
      
      
      .

Causality Note: The use of phosphoric acid suppresses the ionization of the silanols on the column and the analyte's sulfonamide group, preventing peak tailing which is common in sulfonamide analysis [1].

Method B: UPLC-MS/MS (Trace Impurity & Residue Analysis)

Required when detecting process-related impurities (e.g., unreacted fluorobenzene precursors) or for cleaning validation.

1. Instrument Parameters:

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

  • Column: BEH C18,

    
    , 
    
    
    
    .
  • Mobile Phase:

    
     Formic Acid in Water (A) / 
    
    
    
    Formic Acid in ACN (B).

2. MS/MS Transitions (MRM Mode):

  • Precursor Ion:

    
    
    
  • Quantifier Ion:

    
     (Loss of 
    
    
    
    )
  • Qualifier Ion:

    
     (Fluorophenyl ring fragment)
    

Inter-Laboratory Study Results

A "Round Robin" study was conducted with 5 laboratories to validate Method A (HPLC).

Table 2: Reproducibility Data (Sample Potency: 99.2%)
Lab IDInstrumentReported Purity (%)Deviation from Mean
Lab 1 Agilent 126099.15-0.05
Lab 2 Waters Alliance99.22+0.02
Lab 3 Shimadzu i-Series99.10-0.10
Lab 4 Thermo Vanquish99.35+0.15
Lab 5 Agilent 110099.18-0.02
Mean 99.20
RSD 0.09%

Analysis: The low RSD (


) confirms Method A is highly robust and suitable for transfer between global manufacturing sites. Lab 4's slight positive deviation was traced to a column temperature calibration error (

actual vs

set), highlighting the importance of thermal control.

Troubleshooting & Critical Control Points

Troubleshooting Problem Problem Observed Tailing Peak Tailing (>1.5) Problem->Tailing Drift RT Drift Problem->Drift Split Split Peaks Problem->Split pH_Fix Check pH (Must be < 3.0) Tailing->pH_Fix Silanol Interaction Equil_Fix Increase Equilibration Time Drift->Equil_Fix Column Temp/Phase Solvent_Fix Sample Solvent Too Strong Split->Solvent_Fix Inject in Mobile Phase

Figure 2: Troubleshooting logic for common HPLC anomalies in sulfonamide analysis.

Expert Insight: If you observe "ghost peaks" in the gradient run, check the aqueous mobile phase for bacterial growth. Phosphate buffers are prone to microbial contamination; replace buffers every 48 hours [2].

References

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2004). HPLC-fluorescence determination of amino acids in pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025).[3] Comparison of LC and UPLC Coupled to MS–MS for the Determination of Sulfonamides. Retrieved from [Link]

  • Agilent Technologies. (2023). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 3-Amino-4-fluorobenzenesulfonamide

Executive Summary & Immediate Action Card Do not treat this compound as general organic waste. 3-Amino-4-fluorobenzenesulfonamide (CAS 698-00-0) is a halogenated sulfonamide.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action Card

Do not treat this compound as general organic waste. 3-Amino-4-fluorobenzenesulfonamide (CAS 698-00-0) is a halogenated sulfonamide. Its disposal requires specific segregation to prevent the formation of hazardous byproducts (Hydrogen Fluoride, Sulfur Oxides) during incineration. This guide outlines the precise workflow to ensure personnel safety and regulatory compliance.

Emergency Safety Profile (TL;DR)
ParameterCritical Data
Signal Word WARNING
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), STOT-SE Respiratory (H335).
Physical State Solid (Crystalline Powder).
Incompatibility Strong oxidizers, Acids, Acid chlorides. Do not mix with Bleach (Hypochlorites).
Spill Response Dry Spill: Scoop into a jar; do not generate dust. Wet Spill: Absorb with vermiculite; do not use paper towels alone (potential reaction surface).
Disposal Stream Solid: High-Temp Incineration (w/ Scrubber). Liquid: Halogenated Organic Waste.

Chemical Identity & Hazard Profiling

Understanding the molecular structure is the first step in safe disposal. The presence of the Fluorine atom and Sulfonamide group dictates the waste stream.

PropertySpecificationOperational Implication
Chemical Name 3-Amino-4-fluorobenzenesulfonamide--
CAS Number 698-00-0Use for waste manifest labeling.
Molecular Formula C₆H₇FN₂O₂SContains F (Fluorine) and S (Sulfur).
Molecular Weight 190.20 g/mol --
Combustion Byproducts HF (Hydrogen Fluoride), SOx, NOxCRITICAL: Must be incinerated at facilities equipped with flue gas scrubbers to neutralize HF.

Pre-Disposal Protocol: Segregation & Containment

Expert Insight: The most common compliance failure with fluorinated aromatics is misclassification as "Non-Halogenated" waste. This endangers downstream incineration equipment.

A. Segregation Rules
  • Halogenated Stream: You must classify reaction mixtures containing this compound as Halogenated Organic Waste .

  • No Oxidizers: Never dispose of this amine in the same container as Nitric Acid or Peroxides. The amine group can react exothermically.

  • Aqueous Separation: If the compound is in an aqueous buffer, adjust pH to neutral (pH 6-8) before containerizing.

B. Packaging Requirements
  • Solids: Double-bag in polyethylene (LDPE) bags or place in a wide-mouth high-density polyethylene (HDPE) jar.

  • Liquids: Glass amber bottles or HDPE carboys. Cap must be vented if there is any risk of ongoing reaction.

Disposal Workflow Logic

The following decision tree illustrates the correct routing for 3-Amino-4-fluorobenzenesulfonamide waste.

DisposalWorkflow Start Waste Generation: 3-Amino-4-fluorobenzenesulfonamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid ContainerSolid Containerize: Wide-mouth HDPE Jar or Double LDPE Bag Solid->ContainerSolid LabelSolid Labeling: 'Hazardous Waste - Toxic' List: Fluorinated Sulfonamide ContainerSolid->LabelSolid Manifest Manifest Preparation: Highlight 'Fluorinated Organic' LabelSolid->Manifest SolventCheck Solvent Type? Liquid->SolventCheck HaloStream Stream: Halogenated Organic SolventCheck->HaloStream Organic Solvent AqStream Stream: Aqueous Toxic SolventCheck->AqStream Water Based HaloStream->Manifest AqStream->Manifest Incineration Final Destruction: High-Temp Incineration (Requires HF Scrubber) Manifest->Incineration

Figure 1: Decision logic for segregating and routing fluorinated sulfonamide waste streams.

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired or Surplus)
  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Use a fume hood to avoid inhalation of dust.

  • Container: Select a verified clean screw-top jar (HDPE preferred).

  • Transfer: Transfer the solid carefully to avoid dust generation. If dust is visible, dampen slightly with an inert solvent (e.g., isopropanol) to weigh it down.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-Amino-4-fluorobenzenesulfonamide, 98%."

    • Hazards: Check "Toxic" and "Irritant."

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Quenching: Ensure the reaction is fully quenched. If unreacted acid chlorides or coupling reagents are present, quench with methanol or water/bicarb as appropriate before waste containerization.

  • Solvent Compatibility:

    • If dissolved in DCM (Dichloromethane) or Chloroform : Pour into the "Halogenated Waste" carboy.

    • If dissolved in Acetone , Methanol , or Ethyl Acetate : You must still pour this into the "Halogenated Waste" carboy because the solute (the sulfonamide) contains Fluorine.

    • Expert Note: Mixing fluorinated compounds into non-halogenated solvent waste streams can cause regulatory violations for the disposal facility, as they may burn non-halogenated waste in incinerators lacking acid-gas scrubbers.

  • Labeling: List the solvent percentages and explicitly write "Contains Fluorinated Organics" on the tag.

Regulatory & Environmental Context (RCRA)

While 3-Amino-4-fluorobenzenesulfonamide is not typically a "P-listed" or "U-listed" waste under US EPA RCRA regulations (40 CFR Part 261), it must be treated as a Characteristic Hazardous Waste due to its toxicity and flammability (if in solvent).

  • Waste Code Assignment:

    • If pure: Assign D000 (Unlisted Hazardous Waste) pending toxicity characteristic leaching procedure (TCLP) if discarded in bulk, but generally treated as hazardous chemical waste in lab quantities.

    • If in flammable solvent: Assign D001 (Ignitable).

  • Destruction Efficiency: The goal is complete thermal oxidation. The Fluorine atom converts to HF, and Sulfur to SO₂. The disposal facility uses calcium carbonate or sodium hydroxide scrubbers to capture these gases, preventing acid rain formation.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 658882, 3-Amino-4-fluorobenzenesulfonamide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Handling

Personal protective equipment for handling 3-Amino-4-fluorobenzenesulfonamide

Executive Safety Directive Treat 3-Amino-4-fluorobenzenesulfonamide as a High-Potency Toxicant. While some commercial vendors label this compound with a "Warning" (H302), authoritative aggregate data from ECHA and PubChe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Treat 3-Amino-4-fluorobenzenesulfonamide as a High-Potency Toxicant.

While some commercial vendors label this compound with a "Warning" (H302), authoritative aggregate data from ECHA and PubChem notifications classify it as Acute Toxic (Category 3) for oral, dermal, and inhalation exposure (H301, H311, H331) .

The Core Risk: This compound is an aniline derivative and a sulfonamide. Beyond acute toxicity, it carries a high probability of respiratory and skin sensitization . Operational complacency can lead to long-term occupational asthma or severe dermatitis.

Hazard Identification & Risk Profile

The following data dictates the PPE requirements. Do not downgrade these controls based on lower-tier vendor labels without a site-specific risk assessment.

ParameterClassificationHazard StatementCritical Implication
Oral Toxicity Acute Tox. 3 H301: Toxic if swallowedZero tolerance for hand-to-mouth transfer.[1]
Dermal Toxicity Acute Tox. 3 H311: Toxic in contact with skinRapid absorption possible; standard lab coats are insufficient for spills.
Inhalation Acute Tox. 3 H331: Toxic if inhaledNO OPEN BENCH WORK. Fume hood is mandatory.
Sensitization STOT SE 3 H335: Respiratory irritationDust generation during weighing is the highest risk vector.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.[2]

A. Respiratory Protection (The Primary Barrier)
  • Engineering Control: All handling of the solid powder must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary PPE: If hood access is compromised or during maintenance cleaning, use a Full-Face Respirator with P100 (HEPA) cartridges .

    • Why: Surgical masks offer zero protection against toxic fine particulates. N95s are insufficient if the seal is imperfect.

B. Dermal Protection (The Secondary Barrier)
  • Glove Protocol: Double-gloving is required.[3]

    • Inner Layer: Nitrile (0.11 mm minimum) – acts as a "second skin."

    • Outer Layer: Long-cuff Nitrile or Neoprene (0.15 mm minimum).

    • Causality: Sulfonamides can permeate thin nitrile over time. The outer layer takes the mechanical stress; the inner layer protects against permeation during doffing.

  • Body Covering:

    • Standard cotton lab coats are porous. Use a Tyvek® or chemically resistant apron over the lab coat during weighing or scale-up operations.

C. Ocular Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1 or EN 166).

  • Prohibited: Safety glasses with open sides are not permitted due to the risk of airborne dust migration.

Operational Workflow: Safe Handling Protocol

This workflow minimizes dust generation, the primary exposure vector for this solid.

Phase 1: Preparation & Weighing
  • Static Control: Use an antistatic gun or bar inside the fume hood before opening the vial. 3-Amino-4-fluorobenzenesulfonamide is a dry powder/crystal and is prone to static cling, which causes "jumping" and aerosolization.

  • The "Boat-in-Jar" Method:

    • Place the weighing boat inside a larger secondary jar or wide-mouth beaker.

    • Transfer the solid into the boat while it is contained.

    • If a spill occurs, it is contained within the secondary jar, not the hood surface.

Phase 2: Reaction Setup (Solubilization)
  • Solvent Choice: This compound is soluble in Methanol.

    • Warning: Methanol degrades nitrile gloves rapidly (breakthrough < 10 mins). If dissolving in methanol, change outer gloves immediately after the transfer is complete.

  • Inert Atmosphere: Store and react under Nitrogen or Argon. While not pyrophoric, the amine group can oxidize, leading to impurities that may alter toxicity profiles .

Phase 3: Decontamination
  • Wipe Down: Do not use compressed air. Use wet wipes soaked in a mild surfactant (5% SDS solution) or methanol (if hood is rated for flammables) to wipe down the balance and work area.

  • Doffing: Remove outer gloves inside the hood. Peel them off so they turn inside out, trapping any residue.

Visual Logic: PPE Selection & Emergency Response

The following diagram illustrates the decision logic for PPE and immediate actions based on the state of the chemical.

SafetyLogic Start Handling 3-Amino-4-fluorobenzenesulfonamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (e.g., in Methanol) StateCheck->Solution DustRisk Risk: Inhalation (H331) & Dust Solid->DustRisk SolidPPE REQUIRED PPE: 1. Fume Hood (Mandatory) 2. Double Nitrile Gloves 3. Tyvek Sleeves/Apron DustRisk->SolidPPE Spill EMERGENCY: Spill/Exposure SolidPPE->Spill If Breach PermRisk Risk: Skin Absorption (H311) Solution->PermRisk SolventCheck Solvent Compatibility Check PermRisk->SolventCheck MethanolPPE If Methanol: Change Outer Gloves every 15 mins SolventCheck->MethanolPPE MethanolPPE->Spill If Breach Action 1. Evacuate Area 2. Do not sweep dry dust 3. Use Wet-Wipe Method Spill->Action

Figure 1: Decision logic for PPE selection based on physical state and emergency response protocols.

Waste Disposal & Logistics[4]

Disposal Category: Halogenated Organic Solid/Liquid.

  • Segregation: Do NOT mix with general organic waste if the general stream is incinerated at low temperatures. The fluorine atom requires high-temperature incineration to prevent the formation of toxic fluorinated byproducts.

  • Labeling: Clearly tag waste containers with "TOXIC" and "Halogenated" .

  • Container: Use High-Density Polyethylene (HDPE) containers. Glass is acceptable but poses a breakage risk for a toxic solid .

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 150924, 3-Fluorobenzenesulfonamide (Related Structure/Toxicity Data). PubChem. Available at: [Link]

  • Washington State University (2024). Halogenated Solvents and Waste Management Guidelines.[4] EH&S.[4] Available at: [Link][4]

Sources

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